3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(3-aminopyrrolidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H |
InChI Key |
NHFJEFJTXAPFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
Topic: Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary & Strategic Value
The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold represents a high-value "quaternary amino acid" analogue. Structurally, it serves as a constrained isostere of serine or threonine, introducing conformational rigidity to peptide backbones or small molecule inhibitors. The presence of the quaternary carbon at the C3 position eliminates the risk of racemization typical of
This guide details a robust, scalable synthetic route starting from N-Boc-3-pyrrolidinone . The pathway utilizes the Bucherer-Bergs reaction to establish the difficult quaternary center, followed by hydrolysis and chemoselective reduction.
Retrosynthetic Analysis & Pathway Logic
The primary challenge in synthesizing this molecule is the construction of the tetrasubstituted carbon at position 3. Direct alkylation of pyrrolidine derivatives often leads to polyalkylation or regioselectivity issues. Therefore, a "ring-construction" approach on the pre-formed pyrrolidine ring using a ketone handle is preferred.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from starting material to the final hydrochloride salt.
Figure 1: Step-wise synthetic workflow from ketone precursor to final HCl salt.
Detailed Experimental Protocol
Step 1: Formation of the Spiro-Hydantoin (Bucherer-Bergs Reaction)
This step installs the amino and carboxyl functionalities simultaneously at the C3 position. The Bucherer-Bergs conditions are superior to the Strecker synthesis here because the hydantoin product is generally crystalline and easier to purify than the corresponding amino-nitrile.
-
Reagents: N-Boc-3-pyrrolidinone (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Conditions: 60°C for 12–24 hours.
Protocol:
-
Dissolve N-Boc-3-pyrrolidinone in 50% aqueous ethanol.
-
Add ammonium carbonate and potassium cyanide.[1][2] (Caution: HCN evolution risk. Use a scrubber).
-
Heat the mixture to 60°C. The solution will typically turn from clear to slightly yellow/orange.
-
Upon completion (TLC monitoring), cool to 0°C. The spiro-hydantoin often precipitates.
-
Filter the solid. If no precipitate forms, concentrate the ethanol and extract with ethyl acetate.
Step 2: Hydrolysis to N-Boc-3-Amino-3-Carboxypyrrolidine
The hydantoin ring is extremely stable and requires vigorous basic conditions to open. Barium hydroxide is often preferred over NaOH because the barium carbonate byproduct precipitates, simplifying purification.
-
Reagents: Spiro-hydantoin (1.0 eq), Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) (3.0 eq).
-
Solvent: Water.[3]
-
Conditions: Reflux (100°C) for 24–48 hours.
Protocol:
-
Suspend the hydantoin in water containing Ba(OH)₂.
-
Reflux in a sealed pressure vessel or heavy-walled flask (ammonia gas is released).
-
Cool the mixture. Bubble CO₂ gas through the solution or add dry ice to precipitate excess barium as BaCO₃.
-
Filter the BaCO₃.
-
Concentrate the filtrate to yield the crude amino acid.
Step 3: Chemoselective Reduction to the Amino Alcohol
This is the most critical step. We must reduce the carboxylic acid to a primary alcohol without reducing the N-Boc carbamate. Two methods are validated:
-
Method A (Standard): Borane-Dimethyl Sulfide (BH₃·DMS).
-
Method B (Scalable): Mixed Anhydride (Isobutyl chloroformate/NMM) followed by NaBH₄.
Recommended Protocol (Method A):
-
Dissolve the amino acid (dried thoroughly) in anhydrous THF under Nitrogen.
-
Cool to 0°C.
-
Add BH₃·DMS (2.0–3.0 eq) dropwise. (Evolution of H₂ gas).
-
Allow to warm to Room Temperature (RT) and stir overnight.
-
Quench: Cool to 0°C and carefully add Methanol until gas evolution ceases.
-
Concentrate and co-evaporate with Methanol 3 times to break down amine-borane complexes.
-
Purify via silica gel chromatography (MeOH/DCM) to yield N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine .
Step 4: Deprotection to the Hydrochloride Salt
-
Dissolve the intermediate from Step 3 in 1,4-Dioxane or Methanol.
-
Add 4M HCl in Dioxane (5–10 eq).
-
Stir at RT for 2–4 hours. A white precipitate (the product) usually forms.
-
Filter the solid and wash with diethyl ether to remove organic byproducts.
-
Dry under vacuum to obtain This compound .
Key Process Parameters & Data
The following table summarizes the critical parameters for optimization.
| Parameter | Step 1 (Hydantoin) | Step 2 (Hydrolysis) | Step 3 (Reduction) |
| Limiting Reagent | N-Boc-3-pyrrolidinone | Spiro-hydantoin | Amino Acid Intermediate |
| Critical Reagent | KCN / (NH₄)₂CO₃ | Ba(OH)₂ | BH₃·DMS (or BH₃·THF) |
| Temperature | 55–65°C | 100°C (Reflux) | 0°C |
| Time | 18 h | 24–48 h | 12 h |
| Typical Yield | 75–85% | 80–90% | 70–80% |
| Purification | Crystallization | Filtration/Precipitation | Column Chromatography |
Mechanistic Insight: The Bucherer-Bergs Reaction
Understanding the mechanism is vital for troubleshooting Step 1. The reaction proceeds through a cyanohydrin intermediate, followed by nucleophilic attack by ammonia and subsequent cyclization with CO₂.[1]
Figure 2: Simplified mechanism of the Bucherer-Bergs reaction leading to the spiro-hydantoin.
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: Step 1 utilizes KCN.[1] This must be performed in a well-ventilated fume hood. Never mix cyanide waste with acids, as this releases lethal HCN gas. Keep a cyanide antidote kit available.
-
Borane Handling: BH₃·DMS is pyrophoric and generates hydrogen gas upon reaction with protic sources. Quench reactions slowly at low temperatures.[4]
-
Pressure: Step 2 involves heating in a closed system (if using a pressure tube) to maintain ammonia concentration; ensure glassware is rated for pressure.
References
-
Bucherer-Bergs Reaction Overview: Bucherer-Bergs Reaction. Alfa Chemistry. Link
-
Hydantoin Synthesis: Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones."[5] J. Med.[4][5] Chem., 1990, 33, 1859-1865.[5] Link
-
Reduction of Amino Acids: McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[3] J. Org.[3] Chem., 1993, 58, 3568-3571. (Describes the Borane/Iodine and Borane/THF reduction methods). Link
-
Synthesis of 3-Amino-pyrrolidine Derivatives: Patent US5977381A, "Process for making 3-amino-pyrrolidine derivatives." (Provides industrial context for similar pyrrolidine functionalizations). Link
-
Reduction of Carboxylic Acids to Alcohols: Reduction of Carboxylic Acids with Borane. Chemistry Steps. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 4. WO1994014794A1 - 8-methoxyquinolonecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
Unlocking the Therapeutic Potential of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2][3] This guide delves into the mechanistic possibilities of a specific derivative, 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride, by examining the established activities of structurally related compounds. While direct research on this particular salt is limited, the extensive body of literature on substituted pyrrolidines provides a strong foundation for hypothesizing its mechanism of action and designing a robust experimental framework for its validation. This document serves as a technical resource for researchers, offering both a synthesis of current knowledge and a practical guide to elucidating the compound's therapeutic potential.
The Pyrrolidine Scaffold: A Gateway to Diverse Biological Activity
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in both natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:
-
Central Nervous System (CNS) Modulation: Pyrrolidine-based compounds have been identified as potent and selective ligands for critical neurotransmitter receptors, such as serotonin and dopamine receptors.[4][5] Furthermore, derivatives like (+)-HA-966 (3-Amino-1-hydroxypyrrolid-2-one) have been shown to act as selective antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6][7]
-
Anticancer Properties: Certain substituted pyrrolidines have exhibited significant antiproliferative effects against various cancer cell lines. The mechanisms underlying this activity include the induction of cell cycle arrest, typically at the G0/G1 phase, and the initiation of apoptosis.[8]
-
Antimicrobial Activity: The pyrrolidine core is found in potent antibacterial agents. Some derivatives function as inhibitors of essential bacterial enzymes like peptide deformylase.[9] Additionally, 3-amino-pyrrolidine derivatives are crucial intermediates in the synthesis of advanced cephalosporin antibiotics, effective against drug-resistant strains like MRSA.[10][11]
-
Enzyme Inhibition: Beyond the CNS and antimicrobial applications, pyrrolidine derivatives have been developed as inhibitors for a range of enzymes, including aromatase, which is a target in hormone-dependent cancers.[12]
This wide-ranging activity underscores the versatility of the pyrrolidine scaffold and suggests that this compound likely interacts with specific biological targets to elicit a pharmacological response.
Postulated Mechanism of Action: Focus on Neuromodulation
Given the structural similarity to known neuromodulatory agents, a primary hypothesis for the mechanism of action of this compound centers on its potential interaction with CNS receptors. The presence of both a primary amine and a hydroxymethyl group at the C3 position suggests the possibility of key hydrogen bonding interactions within a receptor's binding pocket.
Specifically, drawing parallels with the well-characterized compound (+)-HA-966, it is plausible that this compound functions as a modulator of the NMDA receptor .[7] The amino group could potentially interact with the glycine binding site, acting as either an antagonist or a partial agonist.
Hypothesized Signaling Pathway: Modulation of NMDA Receptor Activity
The following diagram illustrates the potential interaction of the compound with the NMDA receptor complex.
Caption: Hypothesized interaction with the NMDA receptor glycine site.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test the hypothesized mechanism of action and explore other possibilities, a multi-tiered experimental approach is essential. The following protocols provide a self-validating framework for elucidating the compound's pharmacological profile.
Tier 1: Receptor Binding Assays
The initial step is to determine if the compound directly interacts with the hypothesized target. Radioligand binding assays are a gold-standard method for this purpose.
Objective: To quantify the binding affinity of this compound to the NMDA receptor glycine site.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared synaptic membranes (50-100 µg protein), a fixed concentration of a high-affinity radioligand for the glycine site (e.g., [³H]glycine or [³H]DCKA), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 1 mM glycine) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 30-60 minutes).
-
-
Termination and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target | Radioligand | IC₅₀ (µM) | Ki (µM) |
| Test Compound | NMDA Glycine Site | [³H]glycine | Experimental Result | Calculated Value |
| (+)-HA-966 (Control) | NMDA Glycine Site | [³H]glycine | 12.5[7] | Calculated Value |
Tier 2: Functional Assays
Binding does not necessarily equate to function. It is crucial to determine whether the compound's binding results in a biological response (e.g., agonism, antagonism, or partial agonism).
Objective: To characterize the functional effect of the compound on NMDA receptor activity.
Experimental Protocol: Electrophysiology in Cortical Neurons
-
Cell Culture:
-
Culture primary cortical neurons from embryonic rats or mice on coverslips.
-
Maintain the cultures for 10-14 days to allow for mature expression of NMDA receptors.
-
-
Whole-Cell Patch-Clamp Recording:
-
Mount a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing Mg²⁺ (to maintain the voltage-dependent block of the NMDA receptor at resting potential) and antagonists for AMPA/kainate and GABAₐ receptors (e.g., CNQX and bicuculline) to isolate NMDA receptor currents.
-
Establish a whole-cell recording configuration using a glass micropipette filled with an appropriate intracellular solution.
-
Clamp the neuron's membrane potential at a depolarized voltage (e.g., +40 mV) to relieve the Mg²⁺ block.
-
-
Drug Application:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Once a stable baseline response is established, co-apply the NMDA/glycine solution with varying concentrations of this compound.
-
To test for antagonism, construct a glycine dose-response curve in the absence and presence of a fixed concentration of the test compound. A rightward shift in the curve is indicative of competitive antagonism.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.
-
Normalize the responses to the control current (NMDA/glycine alone).
-
Plot the normalized current as a function of the test compound's concentration to determine the IC₅₀ for functional inhibition.
-
Tier 3: In Vivo Behavioral Models
To establish therapeutic relevance, the compound's effects must be evaluated in whole-animal models. If the compound is an NMDA receptor antagonist, it would be expected to show anticonvulsant and potentially neuroprotective effects.
Objective: To assess the in vivo efficacy of the compound in a model of seizures.
Experimental Protocol: NMDA-Induced Seizure Model in Mice
-
Animal Dosing:
-
Administer this compound to groups of mice via an appropriate route (e.g., intraperitoneal, i.p.) at various doses. Include a vehicle control group.
-
Allow sufficient time for the compound to be absorbed and distributed to the CNS (e.g., 30 minutes post-i.p. injection).
-
-
Seizure Induction:
-
Administer a convulsant dose of N-methyl-DL-aspartic acid (NMDLA) to each mouse.
-
Immediately observe the animals for the onset of clonic and tonic-clonic seizures.
-
-
Behavioral Scoring:
-
Record the latency to seizure onset and the duration of seizures for each animal.
-
A significant increase in seizure latency or a decrease in seizure duration in the drug-treated groups compared to the vehicle control group indicates anticonvulsant activity.
-
-
Data Analysis:
-
Use statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the seizure parameters between the different dose groups and the control group.
-
Calculate the ED₅₀ (the dose that produces a protective effect in 50% of the animals).
-
Workflow Visualization
Caption: A tiered workflow for validating the compound's mechanism.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the pyrrolidine scaffold provides a strong, rational basis for investigation. The leading hypothesis points towards modulation of the NMDA receptor, a target of immense therapeutic importance in neurology and psychiatry. The experimental framework detailed in this guide—from in vitro binding and functional assays to in vivo behavioral models—offers a comprehensive and rigorous path to confirming this hypothesis, characterizing the compound's pharmacological profile, and ultimately unlocking its potential as a novel therapeutic agent. Future studies should also include broader screening panels to investigate off-target effects and a full pharmacokinetic/pharmacodynamic (PK/PD) analysis to inform potential clinical development.
References
-
Synthesis and Biological Evaluation of 3-(Prop-2-enyl)- and 3-(Prop-2-ynyl)pyrrolidine-2,5-dione Derivatives as Potential Aromatase Inhibitors. Journal of Pharmacy and Pharmacology. [Link]
-
Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]
-
Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology. [Link]
-
Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent ??-Butyrolactone. ResearchGate. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 11. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
Advanced Protection Strategies for 3-Amino-3-(hydroxymethyl)pyrrolidine
Executive Summary
The 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold represents a privileged structural motif in modern drug discovery, particularly within GPCR and kinase inhibitor programs. Its value lies in the quaternary carbon at the C3 position, which restricts conformational flexibility and provides a vector for defined spatial orientation of pharmacophores. However, this same structural rigidity introduces significant synthetic challenges. The presence of three distinct nucleophiles—a secondary ring amine (N1), a sterically hindered primary amine (N3), and a primary hydroxyl group (O)—demands a rigorous, chemically orthogonal protection strategy.
This guide details the chemo-selective manipulation of this scaffold. We move beyond generic "protection" to explore the causality of reactivity, providing reproducible, self-validating protocols for generating orthogonally protected building blocks suitable for solid-phase peptide synthesis (SPPS) and diversity-oriented synthesis (DOS).
Chemo-Structural Reactivity Analysis
To design a successful protection strategy, one must first map the electronic and steric landscape of the molecule.
The Nucleophilicity Hierarchy
The 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold presents a unique reactivity profile governed by the steric bulk of the C3 quaternary center.
-
N1 (Pyrrolidine Nitrogen): This is a secondary amine.[1] It is the most basic (pKa ~11.3) and nucleophilic site.[2] Despite being secondary, it is less sterically encumbered than the N3 amine.
-
N3 (Exocyclic Primary Amine): While primary amines are typically excellent nucleophiles, this specific amine is attached to a quaternary carbon. It exists in a "neopentyl-like" steric environment, significantly retarding its reaction rate with bulky electrophiles compared to N1.
-
O (Hydroxymethyl Group): A primary alcohol.[3] It is the least nucleophilic of the three and generally requires activation (deprotonation) or specific catalysis to react in the presence of free amines.
Key Insight: The significant rate difference between N1 and N3 allows for kinetic resolution without the need for exotic masking groups. N1 can be selectively protected in the presence of free N3.
Visualization of Reactivity
The following diagram illustrates the reactivity hierarchy and the logical flow for orthogonal protection.
Figure 1: Reactivity hierarchy of the 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold.[4] Red arrows indicate the primary vector for initial functionalization.
Strategic Workflows
We define two primary strategies based on the intended downstream application.
Strategy A: The "Fmoc/Boc" Orthogonal Route (Peptide Synthesis)
Objective: Create a building block for SPPS where the N1 is part of the peptide backbone (or capped) and N3/OH are side chains.
-
N1: Boc (Acid labile) - Protects the most reactive site first.
-
N3: Fmoc (Base labile) - Allows orthogonal deprotection.
-
OH: t-Butyl ether (Acid labile) - Compatible with Fmoc chemistry.
Strategy B: The "Cbz/Boc" Medicinal Chemistry Route
Objective: Create a scaffold for solution-phase library generation.
-
N1: Cbz (Hydrogenolysis labile) - Stable to acidic/basic workups.
-
N3: Boc (Acid labile) - Facilitates amide coupling at N3.
-
OH: TBDMS (Fluoride labile) - Allows selective oxidation or alkylation of the alcohol.
Detailed Experimental Protocols
The following protocols describe Strategy A , as it is the most technically demanding due to the requirement for strict orthogonality.
Protocol 1: Selective N1-Boc Protection
This step exploits the nucleophilic differential. We use Boc-anhydride (Boc2O) under controlled conditions to target N1 exclusively.
Materials:
-
3-Amino-3-(hydroxymethyl)pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (0.95 eq) - Slight deficit prevents N3 bis-protection.
-
Dichloromethane (DCM) (0.2 M concentration)
-
Triethylamine (TEA) (1.1 eq)
Procedure:
-
Dissolution: Dissolve the diamino-alcohol in dry DCM under nitrogen at 0°C.
-
Addition: Add TEA, followed by the dropwise addition of Boc2O dissolved in DCM over 30 minutes. Critical: Slow addition favors the kinetically faster N1 reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Validation (TLC): Monitor consumption of starting material. If N3-Boc forms (bis-boc), it will appear as a higher Rf spot.
-
Workup: Wash with 5% citric acid (removes unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the appearance of the Boc singlet (~1.4 ppm). The protons adjacent to N1 (ring CH2) should shift downfield (~3.3-3.5 ppm). The N3 protons should remain as a broad singlet/doublet, and the CH2-OH protons should remain distinct.
Protocol 2: N3-Fmoc Protection
With N1 capped, we introduce the Fmoc group to the hindered N3 amine. This requires more forcing conditions due to the quaternary center.
Materials:
-
N1-Boc-3-Amino-3-(hydroxymethyl)pyrrolidine (from Step 1)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Na2CO3 (2.0 eq)
-
Water/Dioxane (1:1 v/v)
Procedure:
-
Setup: Suspend the N1-Boc intermediate in Water/Dioxane (1:1). Add Na2CO3.
-
Addition: Add Fmoc-OSu in one portion at RT.
-
Reaction: Stir vigorously for 12–18 hours. Note: The steric bulk at C3 slows this reaction significantly compared to standard amino acids.
-
Workup: Acidify carefully to pH 4 with 1M HCl (watch for CO2 evolution). Extract with Ethyl Acetate.
-
Purification: Flash chromatography is usually required to remove Fmoc-byproducts.
Self-Validating Checkpoint:
-
1H NMR: Diagnostic Fmoc aromatic protons (7.3–7.8 ppm) and the Fmoc CH-CH2 doublet/triplet system (~4.2–4.5 ppm). The N3-H signal should shift downfield and appear as a carbamate NH.
Protocol 3: O-Silylation (Optional but Recommended)
To prevent side reactions during peptide coupling, the hydroxyl is protected as a TBDMS ether.
Materials:
-
N1-Boc, N3-Fmoc intermediate
-
TBDMS-Cl (1.2 eq)
-
Imidazole (2.5 eq)
-
DMF (Dry)
Procedure:
-
Reaction: Dissolve intermediate and imidazole in DMF. Add TBDMS-Cl.
-
Stir: React at RT for 4 hours.
-
Workup: Dilute with ether, wash with water (3x) to remove DMF/Imidazole.
Data Summary & Compatibility Matrix
The following table summarizes the stability of the generated protecting group combinations against common reagents.
| Reagent / Condition | N1-Boc | N3-Fmoc | O-TBDMS | Result on Scaffold |
| 50% TFA / DCM | Cleaved | Stable | Stable* | Selective N1 Deprotection |
| 20% Piperidine / DMF | Stable | Cleaved | Stable | Selective N3 Deprotection |
| TBAF / THF | Stable | Stable | Cleaved | Selective OH Deprotection |
| H2 / Pd-C | Stable | Stable | Stable | No Reaction (Orthogonal) |
| LiOH / MeOH | Stable | Unstable | Stable | Fmoc may cleave slowly |
*Note: Silyl ethers can be labile to strong acid; TBDMS is generally stable to short TFA exposures, but TBDPS is more robust.
Decision Logic for Custom Workflows
Use the following logic flow to determine the correct protection sequence for your specific application.
Figure 2: Decision tree for selecting the optimal protection strategy based on downstream utility.
References
-
Synthesis and Reactivity of 3-Aminopyrrolidines: Process for the manufacture of 3-amino-pyrrolidine derivatives.[5][6][7] US Patent 6,872,836.
-
Orthogonal Protection Strategies in Peptide Synthesis: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. [Link]
-
Nucleophilicity Scales and Amine Reactivity: Mayr, H., et al. (2011). Nucleophilicity Parameters of Amines.[2][12] Journal of the American Chemical Society. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. quora.com [quora.com]
Advanced Strategies in the Discovery and Synthesis of Novel Pyrrolidine-Based Therapeutics
Executive Summary
The pyrrolidine ring is not merely a structural linker; it is a privileged scaffold that defines the pharmacokinetic and pharmacodynamic success of modern therapeutics. From the conformational rigidity of proline-based peptidomimetics to the metabolic stability of fused bicyclic systems, pyrrolidines offer a unique vector for exploring 3D chemical space.
This technical guide moves beyond basic heterocyclic chemistry to address the strategic synthesis and medicinal optimization of pyrrolidine cores. We focus on scalable, enantioselective methodologies—specifically 1,3-dipolar cycloadditions and C-H functionalization —and analyze their application in blockbuster drugs like Vildagliptin and Saxagliptin .
Part 1: Structural Logic & Medicinal Chemistry Strategy
The Stereoelectronic Advantage
Unlike flat aromatic heterocycles (e.g., pyrrole, pyridine), pyrrolidine is an
-
Vectorial Control: The nitrogen atom and the C2/C3 carbons allow for precise orientation of substituents in 3D space, enabling high-affinity binding to chiral protein pockets.
-
Solubility & pKa Modulation: The secondary amine (pKa ~11.3) can be functionalized to tune basicity. Masking it as an amide (as in Vildagliptin) reduces basicity, improving membrane permeability while maintaining hydrogen-bond acceptor capability.
-
Pseudorotation: The ring puckering (envelope conformations) allows the scaffold to adapt to induced-fit binding modes, a feature exploited in proline-mimetic inhibitors.
The "Cyano-Pyrrolidine" Warhead
A dominant subclass of pyrrolidine drugs utilizes a nitrile group at the C2 position.
-
Mechanism: The nitrile acts as an electrophilic "warhead" that forms a reversible covalent imidate adduct with the active site serine hydroxyl of proteases (e.g., DPP-4).
-
Causality: The pyrrolidine ring positions the nitrile group at the exact angle required for nucleophilic attack by the enzyme, a geometric precision difficult to achieve with acyclic amines.
Part 2: Core Synthetic Methodology (The Engine)
While traditional reductive amination is useful for simple analogs, modern discovery demands high stereocontrol. The Catalytic Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides is the industry standard for constructing highly substituted chiral pyrrolidines.
Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol allows for the rapid assembly of the pyrrolidine core with up to four contiguous stereocenters.
Mechanistic Rationale:
-
Azomethine Ylide Formation: The reaction relies on the in situ generation of a dipole from an iminoester.[1]
-
Metal Coordination: Ag(I) or Zn(II) coordinates with the iminoester nitrogen and oxygen, increasing the acidity of the
-proton and locking the dipole geometry (usually W-shaped) to ensure high endo/exo selectivity. -
Chiral Ligand: Phosphoramidite or bisphosphine ligands create a chiral pocket, shielding one face of the dipole.
Step-by-Step Experimental Workflow
| Parameter | Specification |
| Reaction Type | Intermolecular [3+2] Cycloaddition |
| Catalyst System | AgOAc (3-10 mol%) + Chiral Phosphine Ligand (e.g., Fesulphos or Segphos) |
| Dipole Precursor | |
| Dipolarophile | Electron-deficient alkene (e.g., Acrylate, Maleimide, Nitroalkene) |
| Base | DBU or KOH (to deprotonate the coordinated imine) |
| Solvent | Toluene or THF (anhydrous) |
Detailed Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in Toluene (2 mL). Stir for 30 mins to form the active complex.
-
Substrate Addition: Add the
-iminoester (0.5 mmol) and the dipolarophile (0.6 mmol). -
Activation: Cool to -20°C (for kinetic control) or maintain at RT. Add DBU (0.1 mmol) dropwise. Note: The solution often turns yellow/orange, indicating ylide formation.
-
Monitoring: Monitor by TLC or
H-NMR. The disappearance of the imine proton signal and appearance of ring protons (typically 3.5–4.5 ppm) marks completion. -
Workup: Filter through a celite pad to remove silver salts. Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc).
Visualization: Metal-Catalyzed Cycle
The following diagram illustrates the catalytic cycle, highlighting the critical metal-coordination step that enforces stereochemistry.
Figure 1: Catalytic cycle for the metal-mediated 1,3-dipolar cycloaddition. The metal center (Ag/Zn/Cu) acts as a Lewis acid to stabilize the reactive ylide dipole.
Part 3: Case Studies in Drug Development
To validate these methodologies, we examine the synthesis of two blockbuster DPP-4 inhibitors. These cases demonstrate how the pyrrolidine core is elaborated into a drug.[1][2]
Vildagliptin (Galvus): The L-Proline Route
Vildagliptin utilizes a simple L-proline core but requires a critical nitrile installation.
-
Key Challenge: Preventing racemization of the chiral center during the dehydration of the amide to the nitrile.
-
Solution: A "one-pot" Vilsmeier-Haack type dehydration using Trifluoroacetic Anhydride (TFAA).
Synthetic Workflow:
-
Acylation: L-Proline is reacted with chloroacetyl chloride in THF to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid .[3]
-
Amidation: The acid is converted to the primary amide using ammonia or an ammonium salt.
-
Dehydration (The Critical Step): The amide is treated with TFAA/Pyridine. This converts the
group directly to (Nitrile) without affecting the -chiral center. -
N-Alkylation: The chloroacetyl tail is reacted with 3-amino-1-adamantanol to couple the "anchor" group.
Saxagliptin (Onglyza): The Cyclopropane Challenge
Saxagliptin features a cis-4,5-methanopyrrolidine fused ring. This cyclopropane ring increases metabolic stability and potency by locking the pyrrolidine conformation.
-
Key Methodology: Simmons-Smith Cyclopropanation .[4]
-
Precursor: Boc-protected 3-pyrroline (unsaturated pyrrolidine).
-
Reagent:
(Diiodomethane) + couple or . -
Mechanism: The zinc carbenoid adds across the double bond of the pyrroline. The Boc group directs the addition to the anti face (steric control), or a directing group (like a homoallylic alcohol) can be used for syn addition.
Figure 2: Synthetic logic for Saxagliptin, highlighting the construction of the rigid bicyclic core via Simmons-Smith cyclopropanation.
Part 4: Emerging Technologies (C-H Activation)
For diversifying the pyrrolidine scaffold after ring formation, Transition Metal-Catalyzed C-H Activation is the frontier.
-
Protocol: Pd(II) or Cu(I) catalyzed C(sp3)-H arylation.
-
Directing Group: The pyrrolidine nitrogen (protected as a picolinamide or similar auxiliary) directs the metal to the C2 or C3 position.
-
Utility: Allows for "Late-Stage Functionalization" (LSF). A medicinal chemist can take a pre-synthesized pyrrolidine core and install various aryl groups at the C3 position to rapidly scan SAR (Structure-Activity Relationships) without rebuilding the ring from scratch.
Summary Table: Comparison of Methodologies
| Methodology | Complexity | Stereocontrol | Primary Application |
| Reductive Amination | Low | Low (Substrate dependent) | Simple N-alkyl pyrrolidines |
| 1,3-Dipolar Cycloaddition | High | Excellent (Catalyst controlled) | Highly substituted, chiral cores |
| Simmons-Smith | High | High (Diastereoselective) | Fused bicyclic systems (e.g., Saxagliptin) |
| C-H Activation | Very High | Good (Directing group dependent) | Late-stage diversification |
References
-
BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from
-
Adrio, J., & Carretero, J. C. (2014). Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications.[5] Retrieved from
-
Guazzelli, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from
-
Fukushima, H., et al. (2008). Synthesis and Structure–Activity Relationships of Potent 1-(2-Substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors. Chemical and Pharmaceutical Bulletin. Retrieved from
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from
-
MacMillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines. Princeton University. Retrieved from
Sources
Methodological & Application
use of 3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride in library synthesis
Application Note: High-Throughput Library Synthesis Using 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
Abstract
This guide details the strategic application of This compound (CAS: 2006278-15-3) in the synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) campaigns.[1][2] Unlike planar heteroaromatics, this
Introduction: The "Escape from Flatland"
Medicinal chemistry has shifted decisively toward molecules with higher fraction of saturated carbons (
Key Structural Advantages:
-
Quaternary Center (C3): Locks the pyrrolidine ring pucker, reducing the entropic penalty upon protein binding.
-
Vector Orthogonality: Three chemically distinct sites (secondary amine, primary amine, primary alcohol) allow for sequential, selective functionalization.
-
Chirality: The C3 center is stereogenic.[2] While often supplied as a racemate for initial screening, enantiopure forms (R or S) are critical for hit-to-lead optimization.[1][2]
Table 1: Physicochemical Profile
| Property | Value / Description |
|---|---|
| CAS Number | 2006278-15-3 (HCl salt) |
| Molecular Weight | 152.62 g/mol (HCl salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in
Strategic Analysis: Orthogonal Protection & Diversity Vectors
Successful library synthesis requires a "protection group strategy" that aligns with the reactivity of the three nucleophiles. The secondary amine (
The Three-Vector Strategy
-
Vector A (
- Pyrrolidine Nitrogen): Ideal for capping with diversity elements (ureas, sulfonamides, amides) or linking to DNA tags in DEL. -
Vector B (
- Primary Amine): The primary handle for amide coupling or reductive amination.[1][2] -
Vector C (
- Hydroxymethyl): Often used for cyclization (core morphing) or ether formation.[1][2]
Figure 1: Diversity vectors available on the scaffold.[1][2] High-contrast colors indicate distinct chemical reactivities.[1][2]
Application Protocols
Protocol A: Parallel Library Synthesis (Sequential Decoration)
Objective: Create a 500-member amide/sulfonamide library. Challenge: The HCl salt is acidic; direct coupling requires careful neutralization to prevent polymerization or salt crashing.[2]
Step-by-Step Methodology:
-
Scaffold Neutralization & N1-Protection (Boc-Protection):
-
Rationale: We must mask the most reactive
first to allow selective chemistry at .[2] -
Reagents: Scaffold (1.0 equiv),
(1.1 equiv), (2.5 equiv). -
Solvent: MeOH:DCM (1:1).[2]
-
Procedure: Dissolve the HCl salt in MeOH. Add
slowly (exothermic).[2] Add in DCM dropwise at 0°C. Stir 4h at RT. -
QC: LCMS should show
and .[1][2]
-
-
N3-Functionalization (Amide Coupling):
-
Rationale: The quaternary center creates steric bulk.[2] Highly active coupling reagents are required.[2]
-
Reagents: Carboxylic Acid (
, 1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv). -
Solvent: DMF (Anhydrous).[2]
-
Procedure: Pre-activate acid with HATU/DIPEA for 15 min.[2] Add the N1-Boc protected scaffold. Shake/Stir for 16h at RT.
-
Workup: Solid Phase Extraction (SPE) using carbonate resin to remove excess acid.[2]
-
-
N1-Deprotection & Capping:
Table 2: Troubleshooting Coupling at the Quaternary Center
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield (<30%) | Steric hindrance at C3 | Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time to 24h. |
| O-Acylation | Competitive reaction of -OH | Use stoichiometric coupling reagents (1.0-1.1 eq).[1][2] Avoid excess acyl chlorides.[2] |
| Precipitation | Salt formation in DCM | Switch solvent to DMF/DMA or NMP for better solubility of the intermediate.[2] |
Protocol B: Core Morphing (Spirocyclic Oxazolidinones)
Objective: Convert the flexible amino-alcohol into a rigid spiro[pyrrolidine-3,5'-oxazolidinone] core. This creates a novel, highly constrained scaffold.
Mechanism:
The
Figure 2: Workflow for generating the spiro-oxazolidinone core.
Experimental Protocol:
-
Preparation: Dissolve N1-Boc-3-amino-3-(hydroxymethyl)pyrrolidine (1.0 mmol) in anhydrous THF (10 mL).
-
Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 mmol) in one portion.
-
Conditions: Heat to reflux (65°C) for 4–6 hours.
-
Note: The reaction is driven by the release of imidazole.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with 10% citric acid (to remove imidazole), then brine. Dry over
.[2] -
Result: The product is the N3-protected spiro-oxazolidinone.[1][2] The
of the oxazolidinone can be further alkylated, or the can be deprotected and diversified.
Quality Control & Validation
NMR Signature (Validation):
-
Proton NMR (
or ): Look for the disappearance of the broad and signals upon derivatization.[2] -
Diastereotopy: The methylene protons at C2 and C4 (pyrrolidine ring) will appear as distinct AB quartets due to the chiral quaternary center, often splitting significantly (
ppm) in the rigid spirocyclic products.
Mass Spectrometry:
-
Ionization: ESI+ mode is preferred.[2]
-
Fragmentation: The hydroxymethyl group often leads to a characteristic loss of formaldehyde (
, -30 Da) in high-energy collision dissociation (HCD) if not cyclized.[2]
References
-
Vertex AI Search. (2025).[2] Synthesis of this compound. Retrieved from 3[2]
-
Organic Chemistry Portal. (2024).[2] Synthesis of Pyrrolidines and Spirocyclic Derivatives. Retrieved from 4[2]
-
Royal Society of Chemistry. (2007).[2] Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines. Retrieved from 5[2]
-
National Institutes of Health (PubChem). (2025).[2] 3-Aminopyrrolidine Dihydrochloride Properties. Retrieved from 6[2][6][7]
-
MDPI Molecules. (2020).[2] Design and synthesis of 3-amino-2-oxazolidinone derivatives. Retrieved from 8[2]
Sources
- 1. 122536-94-1|(S)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 3-Pyrroline synthesis [organic-chemistry.org]
- 5. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | C4H12Cl2N2 | CID 13500643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Aminomethyl)-3-(hydroxymethyl)pyrrolidin-2-one | C6H12N2O2 | CID 69675983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(hydroxymethyl)pyrrolidine into Bioactive Peptides
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. The incorporation of non-canonical, Cα-tetrasubstituted amino acids is a powerful strategy to introduce conformational constraints, thereby locking a peptide into its bioactive conformation and enhancing resistance to proteolysis.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-Amino-3-(hydroxymethyl)pyrrolidine, a novel Cα-tetrasubstituted cyclic amino acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail a proposed synthesis for the orthogonally protected building block, optimized SPPS coupling protocols for sterically hindered residues, and strategies for the characterization of the final peptidomimetic.
Introduction: The Rationale for Conformational Constraint
Bioactive peptides often elicit their function by adopting a specific three-dimensional structure to interact with a biological target.[2] However, in solution, short linear peptides exist as a dynamic ensemble of conformers, meaning only a small fraction is in the active shape at any given moment. This conformational freedom comes with an entropic penalty upon binding and makes the peptide susceptible to degradation by proteases.
The incorporation of rigid structural motifs, such as the pyrrolidine ring of 3-Amino-3-(hydroxymethyl)pyrrolidine, pre-organizes the peptide backbone.[3] This Cα-tetrasubstituted amino acid introduces significant steric hindrance that restricts the available conformational space (the Ramachandran angles φ and ψ), effectively guiding the peptide to adopt more stable secondary structures like β-turns.[1]
Key Advantages of Incorporating 3-Amino-3-(hydroxymethyl)pyrrolidine:
-
Enhanced Metabolic Stability: The non-natural, sterically crowded structure is resistant to cleavage by endogenous proteases, increasing the in vivo half-life of the peptide.[4]
-
Increased Receptor Affinity & Selectivity: By locking the peptide into its bioactive conformation, the binding affinity for the target receptor can be significantly increased. This can also enhance selectivity for a specific receptor subtype.
-
Scaffold for Novel Peptidomimetics: The pyrrolidine ring serves as a versatile scaffold for presenting side-chain functionalities in a defined spatial orientation.[4]
Synthesis of the SPPS-Ready Building Block
Successful incorporation via Fmoc-SPPS requires an orthogonally protected building block. The α-amino group must be protected with the base-labile Fmoc group, while the side-chain hydroxyl group requires an acid-labile protecting group, such as a tert-butyl (tBu) ether. This ensures that the hydroxyl group remains protected during the repetitive piperidine treatments for Fmoc removal and is cleaved only during the final trifluoroacetic acid (TFA) cleavage from the resin.[5]
Below is a proposed synthetic scheme based on established methodologies for creating substituted pyrrolidine derivatives.[3]
Caption: Proposed synthetic route for the orthogonally protected building block.
Protocol 2.1: Proposed Synthesis of Fmoc-3-amino-3-(hydroxymethyl-O-tBu)-pyrrolidine-OH
This protocol is a conceptual outline based on standard organic chemistry transformations and should be optimized by a synthetic chemist.
-
Synthesis of 3-amino-pyrrolidine-3-carboxylic acid: Starting from a suitable precursor like 3-pyrrolidinone, perform a Strecker amino acid synthesis or similar reaction to introduce the amine and carboxylic acid functionalities at the C3 position.
-
Formation of the Hydroxymethyl Group: Protect the amino group (e.g., as a Boc-carbamate). Esterify the carboxylic acid (e.g., to a methyl ester). Carefully reduce the ester to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH4).
-
Orthogonal Protection (Hydroxyl Group): Protect the newly formed hydroxyl group as a tert-butyl (tBu) ether. This is typically achieved by reacting the alcohol with isobutylene gas under strong acidic catalysis. The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA.[5][6]
-
Orthogonal Protection (Amino Group): Remove the initial protecting group from the amine (e.g., Boc deprotection with TFA). Then, introduce the Fmoc group by reacting the free amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions.[7]
-
Final Deprotection: Saponify the methyl ester to yield the free carboxylic acid, resulting in the final, SPPS-ready building block: Fmoc-3-amino-3-(hydroxymethyl-O-tBu)-pyrrolidine-OH .
Solid-Phase Peptide Synthesis (SPPS) Protocols
The primary challenge in incorporating Cα-tetrasubstituted amino acids like our target molecule is the steric hindrance at the reaction centers (both the incoming carboxyl group and the N-terminal amine on the resin).[8] This steric bulk significantly slows down the kinetics of peptide bond formation. Standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences.[9]
Key Considerations for Coupling Hindered Residues
-
Choice of Coupling Reagent: Standard carbodiimide activators like DIC are often too slow. More potent uronium/aminium salt-based reagents are required to form highly reactive activated esters capable of overcoming the steric barrier.[9]
-
Reaction Time: Coupling times must be extended significantly compared to standard amino acids.
-
Double Coupling: Performing the coupling step twice is a highly effective and common strategy to drive the reaction to completion.[9]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate coupling reactions, often reducing a multi-hour coupling to minutes and improving yields for hindered systems.[10]
Data Presentation: Efficacy of Coupling Reagents
The choice of coupling reagent is critical for success. The following table, adapted from literature data on other hindered amino acids, illustrates the relative effectiveness of common reagents.
| Coupling Reagent | Activated Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt ester | Low | Generally insufficient for Cα-tetrasubstituted residues. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still be too slow. |
| HCTU | O-6-ClBt ester | High | More reactive and often more effective than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Recommended for highly hindered couplings due to the superior reactivity of the OAt leaving group.[9] |
| COMU | Oxyma ester | Very High | A modern, highly efficient reagent with improved safety profile (non-explosive byproducts).[10] |
Table adapted from comparative studies on sterically hindered amino acid couplings.[9]
Workflow Diagram: SPPS Cycle for Hindered Residues
Caption: Modified SPPS cycle for incorporating hindered amino acids.
Protocol 3.2: Manual SPPS Double Coupling with HATU
This protocol assumes a 0.1 mmol synthesis scale. All equivalents are relative to the initial resin loading.
Materials:
-
Fmoc-Rink Amide resin
-
DMF (Peptide Synthesis Grade)
-
DCM (ACS Grade)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-3-amino-3-(hydroxymethyl-O-tBu)-pyrrolidine-OH (Building Block)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10-15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary/secondary amine (beads turn blue).
-
-
First Coupling:
-
In a separate vial, pre-activate the building block:
-
Dissolve Fmoc-3-amino-3-(hydroxymethyl-O-tBu)-pyrrolidine-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow to activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Drain the coupling solution and wash with DMF (3 times).
-
-
Second Coupling:
-
Repeat step 3 entirely (prepare a fresh solution of activated amino acid).
-
Agitate for another 2-4 hours. A longer overnight coupling may be beneficial.[9]
-
Drain the coupling solution and wash thoroughly with DMF (5-7 times).
-
Perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. If positive, a third coupling may be required or a capping step should be performed.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after double coupling, cap any unreacted amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Wash thoroughly with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the tBu on our building block and others like Boc, Trt, Pbf) are removed simultaneously.
Cleavage Cocktail (Reagent R):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS) - Cation scavenger
-
2.5% Water
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Transfer the dry resin to a cleavage vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Characterization and Purification
The final product must be analyzed to confirm its identity and purity.
-
Purification: The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Identity Confirmation: The mass of the purified peptide is confirmed using Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure it matches the theoretical molecular weight.
-
Purity Analysis: The purity of the final product is determined by analytical RP-HPLC, integrating the area of the product peak relative to all other peaks.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent potency. 2. Reaction time too short. 3. Peptide aggregation on resin. | 1. Switch to a more potent coupling reagent like HATU or COMU. 2. Increase coupling time (e.g., overnight) and perform a double coupling. 3. Use NMP instead of DMF as the solvent; consider microwave synthesis.[10] |
| Incomplete Fmoc Deprotection | 1. Aggregation hindering access to the Fmoc group. 2. Deprotection time too short. | 1. Increase piperidine treatment time (e.g., 2 x 10 min). 2. For difficult sequences, consider using 2% DBU / 2% Piperidine in DMF. |
| Racemization | Base-catalyzed epimerization during amino acid activation. | Use coupling reagents known to suppress racemization (e.g., COMU); use a non-nucleophilic base like DIPEA or collidine and avoid excessive pre-activation times. |
| Low Cleavage Yield | Incomplete cleavage from the resin or loss during precipitation. | Increase cleavage time to 3-4 hours; ensure cleavage cocktail is freshly prepared; ensure ether is sufficiently cold for precipitation. |
Conclusion
The incorporation of 3-Amino-3-(hydroxymethyl)pyrrolidine presents a powerful tool for peptide chemists aiming to design next-generation therapeutics with enhanced stability and conformational definition. While its Cα-tetrasubstituted nature poses synthetic challenges, these can be reliably overcome through the use of optimized protocols. By employing potent coupling reagents, extended reaction times, and advanced techniques like MA-SPPS, researchers can successfully integrate this and other hindered building blocks into bioactive peptides, paving the way for novel drug candidates with superior pharmacological profiles.
References
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Delaunay, D., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2058-2094. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Sources
- 1. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride in the synthesis of enzyme inhibitors
This Application Note and Protocol Guide details the use of 3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride as a strategic scaffold in the synthesis of enzyme inhibitors.
Executive Summary
The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold represents a high-value "gem-disubstituted" core for modern drug discovery. Unlike the common 3-aminopyrrolidine, this scaffold features a quaternary carbon at position 3 , which introduces significant conformational restriction and increases the fraction of sp³-hybridized carbons (
This guide addresses the synthesis, handling, and application of this scaffold to:
-
Break Molecular Planarity: Escape "flatland" in kinase and protease inhibitor design.
-
Mimic Serine/Threonine: Act as a conformationally restricted bioisostere of serine, targeting the P1 pocket of serine proteases.
-
Modulate Physicochemical Properties: The hydroxymethyl group lowers the pKa of the adjacent amine and enhances aqueous solubility.
Structural Logic & Mechanistic Utility
The Gem-Disubstituted Advantage
The "gem-disubstituted" effect (Thorpe-Ingold effect) at the C3 position forces the pyrrolidine ring into a specific pucker, reducing the entropic penalty upon binding to an enzyme active site.
-
Serine Bioisostere: The 3-amino-3-hydroxymethyl motif spatially mimics the
-amino and -hydroxyl groups of serine but locks them in a cyclic constraints. -
Solubility Anchor: The primary hydroxyl group provides a handle for hydrogen bonding with solvent or enzyme residues (e.g., Asp/Glu in the active site) without adding excessive lipophilicity.
Case Study Applications
| Target Class | Mechanism of Action | Role of Scaffold |
| Serine Proteases | P1 Pocket Binding | Acts as a constrained Serine mimic; the hydroxyl group can interact with the oxyanion hole or catalytic triad. |
| Kinases (e.g., JAK) | Hinge Binding | The pyrrolidine nitrogen binds the hinge region; the C3-amino group projects into the ribose pocket. |
| Antimalarials | Plasmepsin Inhibition | Used as a transition-state mimetic scaffold to displace water molecules in the active site (See INE963 analogs). |
Protocol: Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine
Objective: Synthesize the N-Boc protected intermediate from commercially available N-Boc-3-pyrrolidinone via the Bucherer-Bergs reaction.
Reaction Workflow (Graphviz)
Caption: Figure 1. Synthetic route from N-Boc-3-pyrrolidinone to the target amino-alcohol scaffold via spirohydantoin rearrangement.
Detailed Step-by-Step Procedure
Step 1: Formation of Spirohydantoin (Bucherer-Bergs)
-
Reagents: N-Boc-3-pyrrolidinone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate ((NH4)2CO3, 5.0 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve ketone in EtOH/H2O.
-
Add (NH4)2CO3 and KCN carefully (Caution: Cyanide gas risk; use a well-ventilated fume hood and bleach trap).
-
Heat to 55–60°C for 24 hours. A white precipitate (spirohydantoin) will form.
-
Cool to 0°C, filter the solid, wash with cold water, and dry in vacuo.
-
Yield Expectation: 70–85%.
-
Step 2: Hydrolysis to Amino Acid
-
Reagents: Spirohydantoin (from Step 1), NaOH (4M aq).
-
Procedure:
-
Suspend spirohydantoin in 4M NaOH.
-
Reflux at 100°C for 48 hours (requires harsh conditions to open the hydantoin ring).
-
Cool to room temperature. Neutralize to pH 7.0 with conc. HCl.
-
Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
-
Step 3: Reduction to Amino Alcohol
-
Reagents: 3-Amino-3-carboxypyrrolidine (from Step 2), Borane-THF complex (BH3·THF, 1M).
-
Procedure:
-
Suspend the amino acid in anhydrous THF under Argon.
-
Add BH3·THF (3.0 eq) dropwise at 0°C.
-
Reflux for 16 hours.
-
Quench: Cool to 0°C, carefully add MeOH to destroy excess borane. Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Concentrate and neutralize.
-
Final Product: Isolate as the hydrochloride salt or N-Boc protect immediately for downstream coupling.
-
Functionalization Strategies for Inhibitor Synthesis[2][3][4]
Once the core is synthesized, it offers three distinct vectors for chemical modification.
Decision Matrix for Functionalization
| Vector | Chemical Group | Reactivity | Strategic Use |
| N1 | Pyrrolidine Nitrogen | Secondary Amine | Scaffold Attachment: Connects to the core drug skeleton (e.g., heteroaryl chloride via SNAr).[1] |
| N3 | Exocyclic Amine | Primary Amine | Warhead Attachment: Ideal for amide coupling to carboxylic acids or reaction with sulfonyl chlorides. |
| O3 | Hydroxymethyl | Primary Alcohol | Solubility/Cyclization: Can be left free for H-bonding or cyclized with N3 to form bicyclic carbamates. |
Protocol: Selective N3-Acylation (Amide Coupling)
Context: Attaching a "tail" to the primary amine while N1 is protected.
-
Starting Material: 1-N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine.
-
Conditions: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.
-
Note: The primary amine is significantly more nucleophilic than the primary alcohol; O-acylation is rare under these conditions unless excess base/reagent is used. If O-acylation occurs, treat with LiOH/MeOH to selectively hydrolyze the ester while keeping the amide intact.
Troubleshooting & Critical Parameters
Common Pitfalls
-
Incomplete Hydantoin Hydrolysis: The spirohydantoin ring is extremely stable. If yield is low in Step 2, increase NaOH concentration to 6M and use a sealed pressure tube at 120°C.
-
Boron Complexation: In Step 3, the amine often binds strongly to boron byproducts. The acidic reflux (MeOH/HCl) step is mandatory to liberate the free amine.
-
Racemization: The Bucherer-Bergs reaction produces a racemate. For enantioselective applications, perform chiral resolution on the N-Boc intermediate using Chiral HPLC (e.g., Chiralpak AD-H column) before removing the Boc group.
Safety Protocol (Cyanide Handling)
-
Hazard: Step 1 involves KCN.
-
Control: All glassware contacting KCN must be soaked in a pH >10 bleach solution (Sodium Hypochlorite) for 24 hours before washing. Never acidify cyanide waste.
References
- Title: "The Thorpe-Ingold Effect in Cyclic Amines.
-
Synthetic Route Valid
- Title: "Synthesis of 3,3-Disubstituted Pyrrolidines via Spirohydantoins."
- Source:Tetrahedron Letters.
-
Link:
-
Antimalarial Applic
-
Title: "Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial."[2]
- Source:Journal of Medicinal Chemistry (2022).
-
Link:
- Context: Discusses ring contraction from piperidine to 3-amino-3-hydroxymethylpyrrolidine.
-
-
Commercial Availability & Properties
-
Serine Bioisosteres in Drug Design
-
Title: "Synthetic Peptides as Protein Mimics."[5]
- Source:Frontiers in Chemistry.
-
Link:
-
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1994014794A1 - 8-methoxyquinolonecarboxylic acid derivative - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidines in Medicinal Chemistry
Introduction: The Privileged Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1] This five-membered saturated nitrogen heterocycle provides an ideal three-dimensional framework for orienting substituents to interact with biological targets.[2] Its conformational flexibility and the stereogenic centers that can be installed on the ring allow for precise tuning of pharmacological properties, making chiral pyrrolidines essential building blocks in the development of novel therapeutics for a wide range of diseases, including viral infections, cancer, and neurodegenerative disorders.[3][4]
The stereochemistry of the pyrrolidine core is often critical for biological activity. Access to enantiomerically pure pyrrolidines is therefore a paramount challenge in modern pharmaceutical development. This guide provides an in-depth overview and detailed protocols for key contemporary methods in the asymmetric synthesis of these vital heterocycles, designed for researchers, scientists, and professionals in drug development.
Strategic Overview: Catalytic Pathways to Chiral Pyrrolidines
The asymmetric synthesis of chiral pyrrolidines has evolved significantly, moving from classical chiral pool approaches to highly efficient catalytic methods.[5] These modern strategies offer superior control over stereochemistry, broader substrate scope, and greater overall efficiency. The primary catalytic approaches can be broadly categorized into organocatalysis and transition metal catalysis.
Asymmetric Organocatalysis
Pioneered in the early 2000s, asymmetric organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the use of potentially toxic and expensive metals.[6] Proline and its derivatives have emerged as exceptionally powerful catalysts in this domain.[2][6]
-
Enamine Catalysis: Proline and its derivatives, such as the Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers), react with carbonyl compounds (aldehydes or ketones) to form chiral enamines.[7] This activation pathway facilitates a range of asymmetric transformations, including Michael additions, that can be harnessed to construct the pyrrolidine ring. These catalysts are noted for being more active and soluble in organic solvents than proline itself.[7]
-
Iminium Catalysis: Chiral secondary amines can also activate α,β-unsaturated aldehydes and ketones by forming chiral iminium ions. This lowers the LUMO of the unsaturated system, facilitating stereocontrolled conjugate additions.[8]
-
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have become a powerful class of organocatalysts.[9] They function by activating electrophiles through hydrogen bonding, enabling highly enantioselective cyclization reactions, such as intramolecular hydroaminations, to form chiral pyrrolidines.[1][10][11]
Transition Metal Catalysis
Transition metal complexes bearing chiral ligands are highly effective catalysts for constructing chiral pyrrolidines, often exhibiting high turnover numbers and exceptional stereocontrol.
-
1,3-Dipolar Cycloadditions: The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and convergent methods for synthesizing polysubstituted pyrrolidines.[12][13] Copper(I) and Silver(I) complexes with chiral phosphine ligands are frequently employed. The metal center acts as a Lewis acid to template the formation of a chiral metal-bound azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile.[13]
-
Intramolecular C-H Amination: Rhodium and Iridium catalysts can facilitate the intramolecular insertion of a nitrene into a C-H bond, providing a direct route to the pyrrolidine ring. This atom-economical approach allows for the synthesis of pyrrolidines from linear amine precursors.
The choice of strategy depends on the desired substitution pattern, the available starting materials, and the required scale of the synthesis. The following sections provide detailed, field-proven protocols for three of the most robust and widely used methods.
Methodology and Protocols
This section details step-by-step protocols for three distinct and powerful methods for the asymmetric synthesis of chiral pyrrolidines. Each protocol is designed as a self-validating system, with explanations for key experimental choices.
Protocol 1: Organocatalytic Asymmetric Michael Addition via Enamine Catalysis
This protocol describes the synthesis of a highly functionalized chiral pyrrolidine precursor via a Michael addition of an aldehyde to a nitroalkene, catalyzed by a Hayashi-Jørgensen-type catalyst. This is a foundational reaction for building complex pyrrolidine systems.
Causality and Mechanistic Insight
The (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst reacts with the propanal to form a nucleophilic chiral enamine intermediate. This enamine then attacks the electron-deficient nitroalkene in a stereocontrolled fashion. The bulky diphenylprolinol moiety effectively shields one face of the enamine, directing the nitroalkene to the opposite face, thus establishing the stereochemistry. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral γ-nitroaldehyde product, which can be subsequently cyclized to the pyrrolidine.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids [html.rhhz.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable synthetic route for the production of 3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry. The presented methodology is designed for large-scale synthesis, emphasizing process safety, efficiency, and high purity of the final product. This document provides not only step-by-step protocols but also the scientific rationale behind the chosen synthetic strategy and reaction conditions, ensuring a thorough understanding for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the 3-Amino-3-(hydroxymethyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in modern drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterparts. The specific substitution pattern of a 3-amino-3-(hydroxymethyl)pyrrolidine moiety introduces a chiral quaternary center, offering a unique stereochemical and functional handle for the design of novel therapeutic agents. The presence of both a primary amine and a primary alcohol provides two points for further derivatization, making it a highly versatile intermediate in the synthesis of complex molecules with potential applications in various therapeutic areas.
This guide outlines a strategic, multi-step synthesis commencing from a readily available N-protected 3-oxopyrrolidine. The chosen pathway, involving a key Henry (nitroaldol) reaction, is designed for scalability and control over stereochemistry, culminating in the isolation of the target compound as a stable hydrochloride salt.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, starting from the commercially available N-Boc-3-oxopyrrolidine. This starting material is chosen for its stability and the facile deprotection of the Boc group in the final step. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Henry (Nitroaldol) Reaction to Synthesize tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this step, the nucleophilic nitromethane anion attacks the electrophilic carbonyl of N-Boc-3-oxopyrrolidine. The choice of a catalytic amount of a suitable base is critical to promote the reaction while minimizing side reactions.
Protocol:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-Boc-3-oxopyrrolidine (1.0 eq) and nitromethane (5.0 eq).
-
Solvent and Cooling: Add ethanol (5-10 volumes) as the solvent. Cool the reaction mixture to 0-5 °C with constant stirring.
-
Base Addition: Slowly add a solution of potassium hydroxide (0.1 eq) in ethanol to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or used directly in the next step if the purity is deemed sufficient by analysis.
| Parameter | Value/Condition | Rationale |
| Starting Material | N-Boc-3-oxopyrrolidine | Commercially available, stable, and allows for facile deprotection. |
| Reagent | Nitromethane | C1 building block for the hydroxymethyl and amino groups. |
| Base | Potassium Hydroxide (catalytic) | Efficiently generates the nitronate anion for the nucleophilic attack. |
| Solvent | Ethanol | Good solubility for reactants and suitable for low-temperature reactions. |
| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes side product formation. |
| Work-up | Aqueous ammonium chloride quench | Neutralizes the base and facilitates the work-up procedure. |
Step 2: Reduction of the Nitro Group to Synthesize tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
The reduction of the nitro group to a primary amine is a crucial step. Catalytic hydrogenation is the method of choice for large-scale synthesis due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste.[4][5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by HPLC analysis of aliquots. The reaction is typically complete within 8-16 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, which can be used in the next step without further purification if of sufficient purity.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient and selective for nitro group reduction. |
| Hydrogen Source | Hydrogen Gas (50-100 psi) | Clean and effective reducing agent. |
| Solvent | Methanol or Ethanol | Excellent solubility for the substrate and compatible with hydrogenation. |
| Temperature | Room Temperature | Mild conditions that preserve other functional groups. |
| Safety Note | Pd/C is pyrophoric. Handle with care under an inert atmosphere. |
Step 3: N-Boc Deprotection
The final step before salt formation is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions.[6][7][8]
Protocol:
-
Reactor Setup: In a glass-lined reactor, dissolve tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dioxane or methanol (5-10 volumes).
-
Acid Addition: Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid (4M in dioxane or concentrated aqueous HCl, 3-5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or HPLC.
-
Isolation: Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.
| Parameter | Value/Condition | Rationale |
| Reagent | Hydrochloric Acid | Efficiently cleaves the Boc group. |
| Solvent | Dioxane or Methanol | Good solubility for the protected amine. |
| Temperature | 0 °C to Room Temperature | Controlled deprotection and minimizes side reactions. |
Step 4: Purification and Isolation of this compound
The final step involves the purification of the hydrochloride salt to ensure it meets the stringent purity requirements for pharmaceutical applications.
Protocol:
-
Crystallization: The crude hydrochloride salt obtained from the deprotection step can be purified by recrystallization. A common solvent system for this is isopropanol/methanol or ethanol/diethyl ether.
-
Procedure: Dissolve the crude salt in a minimal amount of hot methanol or isopropanol. Slowly add a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity is observed.
-
Isolation: Allow the solution to cool slowly to room temperature and then to 0-5 °C to maximize crystal formation. Collect the purified crystals by filtration.
-
Drying: Wash the crystals with a cold solvent (e.g., diethyl ether) and dry under vacuum at a temperature not exceeding 40-50 °C.
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Safety Considerations
-
Nitromethane: Is a flammable and potentially explosive compound. Handle with care in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and follow all safety protocols for hydrogenation reactions. Pd/C can be pyrophoric and should be handled when wet or under an inert atmosphere.
-
Strong Acids: Concentrated hydrochloric acid is corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the production of high-purity this compound. The strategic use of a Henry reaction followed by nitro group reduction and a final deprotection/salt formation sequence offers an efficient and industrially viable approach. The detailed explanation of the rationale behind each step is intended to empower researchers and process chemists to successfully implement and adapt this synthesis for their specific needs in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Armstrong, F. A., & Hirst, J. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. chem.ox.ac.uk. Retrieved from [Link]
- Aouf, C., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Iannelli, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.
-
ResearchGate. (2025, August 30). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]
- Rajca, A., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. UNL Digital Commons.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Chem-Port. (n.d.). 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (2022, April 14). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
- Google Patents. (n.d.). US5977381A - Process for making 3-amino-pyrolidine derivatives.
-
PMC. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Retrieved from [Link]
-
ResearchGate. (2025, September). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Chem-Port. (n.d.). (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR spectrum. Retrieved from [Link]
-
PMC. (2023, August 7). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
ResearchGate. (2023, August 9). (PDF) Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. Retrieved from [Link]
-
Frontiers. (2024, May 9). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]
-
UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
Sources
- 1. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. mcours.net [mcours.net]
- 7. mdpi.com [mdpi.com]
- 8. total-synthesis.com [total-synthesis.com]
solid-phase synthesis protocols for peptides containing 3-Amino-3-(hydroxymethyl)pyrrolidine
Application Note: Solid-Phase Synthesis Protocols for Peptides Containing 3-Amino-3-(hydroxymethyl)pyrrolidine Scaffolds
Executive Summary
This technical guide details the solid-phase peptide synthesis (SPPS) strategies for incorporating 3-Amino-3-(hydroxymethyl)pyrrolidine (3-AHP) into peptide backbones. Unlike standard amino acids, 3-AHP lacks a carboxylic acid, functioning instead as a constrained diamine scaffold or a C-terminal pharmacophore . Its incorporation introduces a quaternary center at position 3, imposing significant steric bulk that restricts conformational flexibility (
Key Technical Challenges:
-
Steric Hindrance: The C3 exocyclic amine is neopentyl-like, requiring high-energy activation for acylation.
-
Nucleophilicity Gradient: The secondary ring amine (N1) and primary exocyclic amine (N3) have distinct reactivity profiles requiring orthogonal protection.
-
Solvation: The hydroxymethyl group promotes aggregation; proper protection (O-tBu) is critical to prevent O-acylation and improve solubility.
Strategic Considerations & Materials
Protecting Group Strategy (Orthogonality)
To incorporate 3-AHP as an internal scaffold, an Fmoc/Boc/tBu strategy is recommended.
| Functional Group | Role | Protection | Deprotection |
| N1 (Ring Amine) | Backbone Entry (C-term side) | Fmoc | 20% Piperidine/DMF |
| N3 (Exocyclic Amine) | Backbone Exit (N-term side) | Alloc (or Dde) | Pd(PPh |
| C3-CH | Side Chain / Solubilizer | t-Butyl (tBu) | 95% TFA (Final Cleavage) |
Note: If the scaffold is used as a C-terminal cap, the N1 is coupled to the resin via a specialized linker (e.g., BAL linker) or the N3 is used as the attachment point.
Reagents & Solvents
-
Coupling Reagents: HATU (for hindered amines), PyAOP (7-azabenzotriazole analog, superior for secondary amines), or COMU .[1]
-
Bases: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive linkers.
-
Solvents: DMF (standard), NMP (for reducing aggregation in hydrophobic sequences).
Experimental Protocols
Protocol A: Monomer Preparation (If not commercially available)
Context: Commercial sources often supply the racemate or specific enantiomers with varying protection. Ensure you possess Fmoc-3-amino-1-N-Boc-3-(t-butoxymethyl)pyrrolidine or equivalent.
Protocol B: Backbone Incorporation (Internal Scaffold)
Scenario: The resin-bound peptide (
Step 1: Coupling the Scaffold to the Resin-Peptide The secondary amine of the pyrrolidine ring is moderately hindered.
-
Activation: Dissolve Fmoc-3-AHP(N3-Alloc, O-tBu)-OH (or N3-Boc if terminal) (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Base Addition: Add DIPEA (6 eq). Activate for 30 seconds (yellow color change).
-
Coupling: Add to resin. Agitate for 2 hours at room temperature.
-
Optimization: If coupling is sluggish, elevate temperature to 50°C (microwave: 25W, 50°C, 15 min).
-
-
Monitoring: Perform Chloranil Test (specific for secondary amines).
-
Blue particles: Incomplete coupling
Recouple with PyAOP/HOAt . -
Colorless: Complete.
-
Step 2: Deprotection of the Exocyclic Amine (N3) Assumption: N3 is protected with Alloc for orthogonality, or Fmoc if standard flow.
-
If Fmoc: Treat with 20% Piperidine/DMF (
min).[2] -
If Alloc: Treat with Pd(PPh
) (0.1 eq) and PhSiH (10 eq) in DCM ( min). Wash with sodium diethyldithiocarbamate (0.02 M in DMF) to remove Pd catalyst.
Step 3: Elongation (Coupling
-
Reagent Choice: Use COMU or HATU with HOAt (additive).
-
Conditions: Double coupling is mandatory.
-
Cycle 1: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 60°C for 45 mins .
-
Cycle 2: 3 eq AA, 3 eq PyAOP, 6 eq DIPEA, 60°C for 45 mins .
-
-
Monitoring: Perform Kaiser Test (primary amine).
-
Note: The steric bulk may give a "false negative" (light blue) even if unreacted. A micro-cleavage and LC-MS check is more reliable here.
-
Visualization: Synthesis Workflow
Caption: Workflow for incorporating 3-AHP. Note the specific monitoring tests (Chloranil vs. Kaiser) and the elevated temperature requirement for the hindered N3 coupling.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Incomplete Coupling to N1 | Chloranil test remains blue after 2h. | Switch to PyAOP or PyBroP . These phosphonium reagents are superior for secondary amines than uronium salts (HATU). |
| Incomplete Coupling to N3 | LC-MS shows missing AA | The neopentyl amine is too hindered. Use microwave irradiation (75°C, 20 min) and HOAt additive to assist proton transfer. |
| Diketopiperazine (DKP) Formation | Loss of dipeptide mass during deprotection. | Occurs if the scaffold is at the N-terminus of a dipeptide. Use Trityl protection for the N-terminal AA or use short deprotection cycles (20% piperidine, 2 x 3 min). |
| O-Acylation | Extra mass (+AA) on LC-MS. | The hydroxymethyl group was unprotected or tBu fell off. Ensure O-tBu protection is used. If using free OH, keep base concentration low. |
References
-
Albericio, F., & Böllert, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of HATU/PyAOP mechanisms). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Strategies for orthogonal protection of diamines). Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. (General protocols for Fmoc SPPS). Link
-
Vapourtec. (2023). Solid-phase peptide synthesis: Continuous Flow Protocols. (Data on kinetic profiles of hindered couplings). Link
Sources
Troubleshooting & Optimization
common side reactions with 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
Topic: Troubleshooting Common Side Reactions & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Quaternary" Challenge
3-Amino-3-(hydroxymethyl)pyrrolidine is a high-value chiral scaffold used to introduce rigidity and solubility (via the hydroxyl group) into drug candidates. However, its utility is often hampered by its unique steric environment.[1]
The Core Conflict: The molecule features a quaternary carbon at position 3 .[1] This creates a "neopentyl-like" environment for the exocyclic primary amine, significantly reducing its nucleophilicity compared to standard primary amines.[1] Simultaneously, the 1,3-amino-alcohol motif predisposes the molecule to intramolecular cyclizations (oxazolidines) and competitive O-acylation.
This guide addresses the three most common "tickets" submitted by researchers working with this scaffold.
Ticket #1: "I cannot selectively acylate the primary amine."
User Complaint: "I attempted to couple an acid chloride to the primary amine, but I observed a mixture of N-acylation, O-acylation, and unreacted starting material. The secondary (ring) amine was already protected (e.g., N-Boc)."
Technical Diagnosis: The primary amine at position 3 is sterically hindered by the adjacent quaternary center.[1] In many standard coupling conditions (e.g., DIPEA/DCM), the reaction kinetics of this "neopentyl" amine are sluggish. Consequently, the hydroxyl group—normally a poorer nucleophile—becomes competitively reactive, leading to ester formation (O-acylation).
The Reactivity Hierarchy:
-
Secondary Amine (Ring N): Most nucleophilic (if unprotected).[1]
-
Primary Amine (Exocyclic): Moderately nucleophilic but sterically hindered .[1]
-
Hydroxyl Group: Weakly nucleophilic, but unhindered and prone to reaction if the amine is sluggish.[1]
Troubleshooting Protocol: Selective N-Acylation
Objective: Force reaction at the hindered primary amine without touching the alcohol.[1]
| Step | Action | Technical Rationale |
| 1 | Base Selection | Switch from DIPEA/TEA to N-Methylmorpholine (NMM) or 2,6-Lutidine .[1] These weaker, less nucleophilic bases reduce the activation of the hydroxyl group while sufficiently deprotonating the ammonium salt.[1] |
| 2 | Solvent System | Use a polar aprotic solvent like DMF or NMP instead of DCM.[1] This improves the solubility of the zwitterionic intermediate and enhances the nucleophilicity of the amine. |
| 3 | Silyl Protection (Optional) | If O-acylation persists, transiently protect the alcohol with TMSCl (Trimethylsilyl chloride). 1. Treat with TMSCl/Base (protects OH and NH temporarily).2.[1] Add acylating agent (NH-TMS reacts, O-TMS is stable).3.[1] Acidic workup removes O-TMS. |
| 4 | O-to-N Migration | If O-acylation occurs, treat the crude mixture with mild base (e.g., dilute NaOH or K2CO3 in MeOH). The acyl group will often migrate from the oxygen to the nitrogen (thermodynamically favored amide).[1] |
Ticket #2: "My reductive amination failed and formed a stable cyclic byproduct."
User Complaint: "I tried to react the primary amine with an aldehyde using NaBH(OAc)3. The mass spec shows the correct mass for the product, but the NMR is messy, and the compound is not reducible."
Technical Diagnosis: You have likely formed an Oxazolidine .[1] The 1,3-amino-alcohol motif is perfectly set up to condense with aldehydes.[1] Instead of forming the imine (which reduces to the amine), the nearby hydroxyl group attacks the iminium intermediate, closing a 5-membered ring. These oxazolidines can be surprisingly stable and resistant to reduction by mild hydrides like triacetoxyborohydride.[1]
Visualizing the Pathway (DOT Diagram)
Caption: The "Oxazolidine Trap" competes with direct reduction. The hydroxyl group attacks the imine faster than the reducing agent, locking the molecule in a cyclic state.
Troubleshooting Protocol: Breaking the Cycle
-
Pre-form the Imine: Do not add the reducing agent immediately.[1] Stir the amine and aldehyde in the presence of a dehydrating agent (e.g., Ti(OiPr)4 or MgSO4 ) for 2-4 hours. This pushes the equilibrium toward the imine.[1]
-
Stronger Reducing Agent: Switch to NaBH4 (Sodium Borohydride) in methanol. While less selective than STAB, it is more aggressive at reducing the equilibrium imine, shifting the balance away from the oxazolidine.
-
Acidic Workup: If the oxazolidine is isolated, it can sometimes be hydrolyzed back to the amino-alcohol and aldehyde with aqueous acid (1M HCl), allowing you to retry the reaction under modified conditions.[1]
Ticket #3: "The free base is a hygroscopic gum and difficult to handle."[1]
User Complaint: "I neutralized the HCl salt using aqueous NaOH and extracted with DCM, but the yield is low, and the product is a sticky oil that absorbs water rapidly."
Technical Diagnosis: Small, polar amino alcohols are notoriously water-soluble.[1]
-
Partition Coefficient: The free base prefers the aqueous phase over DCM.[1]
-
Hygroscopicity: The hydroxymethyl group and secondary amine form a hydrogen-bonding network that avidly grabs atmospheric water.[1]
Troubleshooting Protocol: Proper Free-Basing & Handling
| Method | Protocol Details | Best For |
| Resin Exchange (Recommended) | 1. Dissolve HCl salt in MeOH.2. Add Amberlyst A-21 (weakly basic resin) or equivalent.3.[1] Shake for 1 hour.4. Filter and evaporate.[1] | Quantitative recovery; avoids aqueous workup entirely.[1] |
| The "Salting Out" Extraction | 1. Dissolve salt in minimal water.2.[1] Saturate solution with NaCl or K2CO3 (solid).3. Extract with IPA/CHCl3 (1:3 ratio) .[1] Pure DCM is too non-polar.[1] | Large scale batches where resin is too expensive.[1] |
| Storage | Store as the HCl salt or Boc-protected intermediate whenever possible. Only generate the free base immediately prior to use.[1] | Long-term stability.[1][2] |
Summary of Reactivity & Protection Strategy
The following workflow illustrates the logical path to functionalize this molecule without side reactions.
Caption: Decision tree for functionalizing the primary amine. The steric bulk of the quaternary center often necessitates transient protection of the hydroxyl group.
References
-
Reaction of Amino Alcohols with Acid Chlorides (Selectivity)
-
Oxazolidine Formation (Side Reaction)
-
Pyrrolidine Scaffold Synthesis & Utility
-
Protection Group Strategies
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. The starting reactant below can undergo N-acylation or O-acylation depend.. [askfilo.com]
- 6. enamine.net [enamine.net]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Coupling Reactions with 3-Amino-3-(hydroxymethyl)pyrrolidine HCl
Topic: High-Efficiency Amide Coupling with 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride CAS: 1260606-86-7 (and related derivatives) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Technical Overview: The Challenge of the "Gem-Disubstituted" Core
Using 3-Amino-3-(hydroxymethyl)pyrrolidine (3-AHP) presents a trifecta of synthetic challenges that standard "EDC/NHS" protocols often fail to address.
-
Steric Hindrance (The
-Quaternary Center): The amino group is attached to a quaternary carbon (C3). This creates significant steric bulk, drastically reducing the nucleophilicity of the amine compared to a standard pyrrolidine or primary amine. -
Chemoselectivity (N- vs. O-Acylation): The molecule contains both a primary amine and a primary alcohol (hydroxymethyl). While amines are generally more nucleophilic, the steric hindrance at the nitrogen can slow the reaction enough that the unhindered hydroxyl group begins to compete, leading to ester byproducts.
-
Salt Management: As a Hydrochloride (HCl) salt, the amine is protonated (
) and non-reactive until strictly neutralized. Incomplete neutralization is the #1 cause of reaction failure for this building block.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction conversion stalls at < 30%."
Q: I am using EDC/HOBt in DCM, but the reaction is sluggish and incomplete. What is wrong?
A: The EDC/HOBt system is often too weak for sterically hindered amines attached to quaternary carbons. The active ester formed is not electrophilic enough to overcome the steric barrier of the 3-AHP.
Corrective Action:
-
Switch Reagents: Move to "Gold Standard" reagents for hindered couplings: HATU or COMU . These generate highly reactive species (OAt-esters or Oxyma-esters) that react faster than the intermediate rearranges or hydrolyzes.
-
Solvent Switch: Replace Dichloromethane (DCM) with DMF or NMP . Polar aprotic solvents stabilize the polar transition state and improve the solubility of the HCl salt.
Issue 2: "I am seeing significant Ester (O-acyl) formation."
Q: LCMS shows a mass corresponding to the product, but NMR indicates acylation on the oxygen (ester) or both N and O (bis-acylation).
A: This is a chemoselectivity failure. It typically happens if you use DMAP (4-Dimethylaminopyridine) or if the reaction pH is too high. DMAP is a powerful acyl-transfer catalyst that accelerates alcohol acylation, effectively destroying the natural kinetic preference for the amine.
Corrective Action:
-
ELIMINATE DMAP: Never use DMAP with this substrate unless you explicitly want the ester.
-
Stoichiometry: Ensure you are using exactly 1.0–1.1 equivalents of the Carboxylic Acid. Excess acid drives the secondary reaction on the alcohol.
-
Base Control: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
Issue 3: "The amine won't dissolve/react."
Q: The 3-AHP HCl salt sits at the bottom of the flask in DCM/THF.
A: The HCl salt is highly polar. In non-polar organic solvents, it remains an insoluble lattice, preventing the base from neutralizing it effectively.
Corrective Action:
-
The "Split-Pot" Neutralization: Dissolve the 3-AHP HCl in a minimum amount of water or methanol, add the base, evaporate/lyophilize to get the free base, then redissolve in anhydrous DMF.
-
In-situ Method: Use DMF as the solvent.[1] Add the 3-AHP HCl and wait 10 minutes after adding the base (DIPEA) to ensure full dissolution and deprotonation before adding the activated acid.
Standard Operating Procedure (SOP)
Protocol: HATU-Mediated Coupling of 3-AHP HCl Rationale: This protocol separates activation from nucleophilic attack to prevent guanidinylation (a side reaction between the amine and HATU).
Reagents:
-
Carboxylic Acid (
): 1.0 equiv -
3-AHP HCl: 1.1 equiv
-
HATU: 1.1 equiv
-
DIPEA: 3.5 equiv (Total)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Activation Pot (Vial A):
-
Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq).
-
Stir for 2–5 minutes. The solution should turn yellow (formation of the activated OAt-ester).
-
Note: Do not wait longer than 10 minutes, or the active ester may racemize or decompose.
-
-
Neutralization Pot (Vial B):
-
In a separate vial, suspend 3-AHP HCl (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq).
-
Why 2.5 eq? 1.0 eq neutralizes the HCl; 1.5 eq keeps the solution basic to drive the reaction.
-
-
Sonicate or vortex until the solution is clear (salt is broken).
-
-
Coupling:
-
Add the contents of Vial B (Amine) into Vial A (Activated Acid).
-
Stir at Room Temperature for 2–4 hours.
-
-
Monitoring:
-
Check via LCMS.[2] If the acid is consumed but amine remains, the reaction is complete.
-
-
Workup (Polarity Management):
-
Option A (Prep-HPLC): Dilute with water/MeCN and inject directly onto a C18 column (Acidic method).
-
Option B (Extraction): Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then Sat. NaHCO3, then Brine. Dry over Na2SO4.[3]
-
Visual Workflows
Diagram 1: Reagent Selection Decision Matrix
Caption: Logic flow for selecting the correct coupling conditions based on steric hindrance and solubility.
Diagram 2: The "Split-Pot" Mechanism
Caption: Preventing guanidinylation and ensuring salt neutralization via the Split-Pot method.
Comparative Data: Reagent Efficacy
Table 1: Comparison of coupling reagents for hindered amines (Data synthesized from general hindered amine literature).
| Reagent | Reactivity | Racemization Risk | Suitability for 3-AHP | Notes |
| EDC / HOBt | Low | Low | Poor | Often fails to drive reaction to completion due to sterics. |
| HATU | Very High | Low | Excellent | Gold standard. Requires careful stoichiometry to avoid guanidinylation. |
| COMU | Very High | Very Low | Excellent | Safer alternative to HATU (non-explosive), easier to remove byproduct. |
| PyBOP | High | Low | Good | Robust, but produces carcinogenic HMPT byproduct. Use if HATU fails. |
| T3P | Moderate | Very Low | Good | Excellent for scale-up; low epimerization, but slower kinetics than HATU. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for HATU.[1][4] Chemistry – A European Journal.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron.
Sources
3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride reaction workup and purification
Welcome to the technical support guide for 3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the reaction workup and purification of this compound. As a highly polar, bifunctional molecule, its handling requires specific considerations to achieve high purity and yield. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workflow, presented in a question-and-answer format.
Question 1: My reaction workup involves an aqueous extraction, but I'm getting very low or no yield in the organic layer. Where is my product?
Answer:
This is the most common issue encountered with this compound. The hydrochloride salt of 3-Amino-3-(hydroxymethyl)pyrrolidine is highly polar due to the presence of an ammonium salt and a hydroxyl group. Consequently, it has very high solubility in water and low solubility in common, less-polar organic solvents like ethyl acetate or dichloromethane (DCM).[1] Your product is almost certainly remaining in the aqueous phase.
Causality and Solution:
To move the compound into an organic layer, you must first convert the hydrochloride salt into its free base form. The free amine is significantly less polar and more soluble in organic solvents.
Recommended Protocol: Basification and Extraction
-
Cooling: Chill your aqueous reaction mixture or solution containing the product in an ice bath (0-5 °C). This helps to manage any heat generated during neutralization.
-
Basification: Slowly add a suitable base to adjust the pH of the aqueous solution to >10. A pH of 11 is often a safe target.
-
Salting Out (Optional but Recommended): After basification, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it further into the organic layer.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent. Due to the compound's polarity, even as a free base, standard solvents may be inefficient.
-
Recommended Solvents:
-
A mixture of DCM and Isopropanol (e.g., 9:1 or 4:1)
-
Ethyl Acetate (may require more extractions)
-
Chloroform
-
-
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question 2: I'm trying to purify my product by column chromatography on silica gel, but it's streaking badly on the TLC plate and I'm getting poor separation. What's wrong?
Answer:
This is a classic problem when chromatographing basic amines on standard, slightly acidic silica gel. The free amine group on your pyrrolidine derivative is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, often irreversible, binding leads to significant tailing or streaking, poor separation, and potential loss of product on the column.
Causality and Solution:
To achieve good separation, you must suppress the strong acid-base interaction between your compound and the stationary phase. This is done by modifying the mobile phase (eluent).
Troubleshooting Column Chromatography
| Issue | Cause | Recommended Solution |
| Severe Streaking/Tailing on TLC | Strong interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in a polar eluent system like DCM/Methanol.[4] |
| Product Won't Elute from Column | The compound is too polar for the chosen eluent, or it is irreversibly bound to the silica. | Increase the polarity of the eluent (e.g., increase the percentage of Methanol in a DCM/MeOH system). Ensure a basic modifier is present. For extremely polar compounds, consider Reverse-Phase Chromatography (C18 silica) with a mobile phase like water/acetonitrile with a modifier like TFA.[4][5] |
| Poor Separation from Impurities | Co-elution of impurities with similar polarity. | Use a shallower gradient during elution. If using a basic modifier doesn't resolve the issue, consider switching to a different stationary phase, such as neutral or basic alumina, or using ion-exchange chromatography.[6] |
Recommended Protocol: Modified Silica Gel Chromatography
-
Prepare Slurry: Deactivate the silica gel by preparing a slurry in your starting eluent mixture that already contains the basic modifier (e.g., Hexane/Ethyl Acetate with 1% Et₃N).
-
Load Sample: Dissolve your crude product (as the free base) in a minimal amount of the eluent or DCM. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elute: Run the column using a gradient of a polar solvent (e.g., Methanol or Isopropanol) into a less polar solvent (e.g., DCM), ensuring the basic modifier is present in the mobile phase throughout the run.
Question 3: My final product is a sticky, hygroscopic solid or an oil that refuses to crystallize. How can I obtain a pure, crystalline solid?
Answer:
This issue typically stems from residual impurities, water, or solvent. The hydrochloride salt should be a crystalline solid, while the free base may be an oil or a low-melting solid.
Causality and Solution:
First, confirm you are trying to crystallize the correct form—the hydrochloride salt. The free base is much less likely to be a stable, high-melting crystal. If you have the salt, impurities are the likely culprit.
Workflow for Obtaining a Crystalline Solid
Caption: Decision workflow for purifying the final product.
Recommended Recrystallization Solvent Systems
| Primary Solvent (to dissolve) | Anti-Solvent (to precipitate) | Notes |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | A very common and effective system. Dissolve in minimal hot MeOH, then slowly add Et₂O until cloudy, then cool. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Good for removing less polar impurities. |
| Isopropanol (IPA) | Heptane or Hexane | Can be effective, but initial solubility in IPA might be lower.[7] |
| Water | Acetone or Isopropanol | Use only if the product is stubbornly impure. Water's high solubility can lead to lower yields. Lyophilization from water can also yield a solid, albeit often amorphous. |
Key Technique: Trituration If recrystallization fails, try trituration. Add a small amount of an anti-solvent (like diethyl ether) to your oil/sticky solid and stir or sonicate vigorously. This can often induce crystallization by washing away impurities and providing mechanical energy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? This compound is hygroscopic and potentially sensitive to air.[1] It should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
Q2: My next reaction step requires the free base. Is an aqueous workup the only way to prepare it from the hydrochloride salt? No, for smaller scales or when anhydrous conditions are needed, you can perform a non-aqueous neutralization. Suspend the hydrochloride salt in a suitable solvent like methanol or DCM. Add a stoichiometric amount of a base like triethylamine or a stronger, non-nucleophilic base. The precipitated triethylamine hydrochloride can often be removed by filtration. However, for purity, a full aqueous acid-base extraction is generally more reliable for removing all inorganic salts.
Q3: Can I use ion-exchange chromatography for purification? Absolutely. Ion-exchange chromatography is an excellent and often underutilized method for purifying polar, charged molecules like amino alcohols.[6][10]
-
Cation-Exchange: You can use a strong cation-exchange resin (e.g., Dowex 50WX8). Load your crude hydrochloride salt onto the column, wash with water to remove neutral impurities, and then elute your product with a dilute aqueous ammonia or ammonium bicarbonate solution. This is highly effective for removing non-basic impurities.
-
Anion-Exchange: This would be less direct but could be used to remove acidic impurities.
Q4: What are the expected physical properties of this compound? While specific data for this exact compound is sparse, we can infer from similar structures like 3-aminopyrrolidine and its derivatives.[11][12]
-
Appearance: The hydrochloride salt should be a white to off-white crystalline solid.
-
Solubility: As the HCl salt, it is expected to be freely soluble in water, soluble in methanol and ethanol, and poorly soluble in acetone, ethyl acetate, DCM, and non-polar solvents like hexanes.[1][9] The free base will have increased solubility in organic solvents.[13]
References
- JP-1734 p.1 - Safety Data Sheet. (2025, April 8). Combi-Blocks, Inc.
- Tert-Butyl 3-Amino-3-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Supplier China. Bouling Chemical Co., Limited.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
- US5977381A - Process for making 3-amino-pyrolidine derivatives. Google Patents.
- 1220038-97-0|3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one hydrochloride. BLD Pharm.
- chromatography of carboxylic acid derivatives of aminoacids? (2022, July 11). Reddit.
- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
- Simulated moving bed chromatographic purification of amino acids - Patent 1106602. (2008, August 27). EPO.
- (PDF) Separation and Purification of Amino Acids. ResearchGate.
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
- (S)-(-)-3-Aminopyrrolidine 98 128345-57-3. MilliporeSigma.
- Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020, March 19). Frontiers.
- US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents.
- Pyrrolidine - Wikipedia. Wikipedia.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Recrystallization Techniques. BOC Sciences.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- 3-Aminopyrrolidine | C4H10N2. PubChem.
- 3-(Aminomethyl)-3-(hydroxymethyl)pyrrolidin-2-one. (2026, February 7). PubChem - NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Springer.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm (RSC Publishing).
- process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof. WIPO.
- How can I recrystallize an amino acid derivative? (2014, July 30). ResearchGate.
- (R)-3-(Boc-amino)pyrrolidine | Biochemical Reagent. MedchemExpress.com.
- Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. PubMed.
- Comparative developmental toxicities of three major metabolites of N-methyl-2-pyrrolidone after oral administration in rats | Request PDF. ResearchGate.
- Clinical Test of Pyrroles: Usefulness and Association with Other Biochemical Markers. (2015, April 3). ClinMed International Library.
- Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. CDC.
- Final Risk Evaluation for N-Methylpyrrolidone (NMP), Systematic Review Supplemental File. EPA.
Sources
- 1. fishersci.com [fishersci.com]
- 2. US5977381A - Process for making 3-amino-pyrolidine derivatives - Google Patents [patents.google.com]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Tert-Butyl 3-Amino-3-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Supplier China | High Purity Chemical | Specifications, Safety & Price [chemheterocycles.com]
- 10. Simulated moving bed chromatographic purification of amino acids - Patent 1106602 [data.epo.org]
- 11. (S)-(-)-3-Aminopyrrolidine 98 128345-57-3 [sigmaaldrich.com]
- 12. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Deprotection of 3-Amino-3-(hydroxymethyl)pyrrolidine Derivatives
Welcome to the technical support center for the deprotection of 3-amino-3-(hydroxymethyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with removing protecting groups from these versatile scaffolds. The unique trifunctional nature of these molecules—possessing a sterically hindered tertiary amine, a primary amine, and a primary hydroxyl group—necessitates careful selection of orthogonal protecting group strategies and precise deprotection protocols.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your synthetic campaigns.
General Considerations for Deprotection
The successful deprotection of 3-amino-3-(hydroxymethyl)pyrrolidine derivatives hinges on a clear understanding of the stability and lability of the chosen protecting groups. An orthogonal protection strategy is paramount, allowing for the selective removal of one group without affecting others.[1][2][3] The choice of deprotection conditions must also consider the potential for side reactions involving the pyrrolidine ring or other functional groups within the molecule.
Frequently Asked Questions (FAQs) - General
Q1: What is the most critical factor to consider when planning the deprotection of a 3-amino-3-(hydroxymethyl)pyrrolidine derivative?
A1: The most critical factor is the orthogonality of your protecting groups.[2][3] You must select protecting groups for the amino and hydroxyl functions that can be removed under conditions that do not affect the others. For instance, using a Boc group for the amine and a TBDMS group for the alcohol is a common orthogonal pair, as the Boc group is acid-labile while the TBDMS group is fluoride-labile.[4][5]
Q2: I am observing a complex mixture of products after my deprotection reaction. What could be the cause?
A2: A complex product mixture often points to a loss of orthogonality, where the deprotection conditions are partially cleaving other protecting groups. It can also result from side reactions involving the pyrrolidine core or other functional groups. We recommend carefully re-evaluating the compatibility of your protecting groups and the chosen deprotection method. Analyzing the reaction mixture by LC-MS can help identify the byproducts and diagnose the issue.
I. Troubleshooting Amine Protecting Group Removal
The protection of the 3-amino group is crucial for modulating its reactivity. The most commonly used protecting groups are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.
A. tert-Butoxycarbonyl (Boc) Group Removal
The Boc group is a widely used, acid-labile protecting group for amines.[6][7] Its removal is typically straightforward, but issues can arise, particularly with sterically hindered amines.
Troubleshooting Guide: Boc Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: The acidic conditions are too mild to effectively cleave the Boc group from the hindered amine.[8] 2. Steric Hindrance: The bulky nature of the 3-substituted pyrrolidine can slow down the deprotection.[8] 3. Poor Reagent Quality: Trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness.[8] | 1. Increase Acid Strength: Switch from HCl in organic solvents to neat TFA or a higher concentration of TFA in DCM (e.g., 25-50%).[4][7][9] 2. Prolong Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time. Gentle heating (e.g., to 40 °C) can also be beneficial, but should be done cautiously to avoid side reactions.[8] 3. Use Fresh Reagents: Always use fresh, anhydrous TFA and solvents. |
| Formation of t-Butyl Adducts (Side Reaction) | The generated tert-butyl cation can alkylate other nucleophilic sites on the molecule or solvent.[4] | Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[4] |
| Substrate Degradation | The substrate may contain other acid-labile functional groups (e.g., acetals, other silyl ethers). | Use Milder Conditions: Consider using milder acidic conditions such as 4M HCl in dioxane, or alternative methods like using oxalyl chloride in methanol for sensitive substrates.[8][10] |
Experimental Protocol: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected 3-amino-3-(hydroxymethyl)pyrrolidine derivative in dichloromethane (DCM) (approx. 0.1 M).
-
To this solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Caption: Workflow for Boc deprotection.
B. Benzyloxycarbonyl (Cbz) Group Removal
The Cbz group is another cornerstone of amine protection, removable under various conditions, offering flexibility in synthetic design.
Troubleshooting Guide: Cbz Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenolysis | 1. Catalyst Poisoning: Sulfur-containing compounds or other impurities can deactivate the palladium catalyst. 2. Poor Catalyst Activity: The Pd/C catalyst may be old or of low quality. | 1. Purify Starting Material: Ensure the starting material is free from catalyst poisons. 2. Use Fresh Catalyst: Use a fresh batch of high-quality 10% Pd/C. Increasing the catalyst loading (e.g., to 20 mol%) can also help. |
| Reduction of Other Functional Groups | Standard hydrogenolysis conditions (H₂, Pd/C) can also reduce alkenes, alkynes, or other sensitive groups.[11] | Use Hydrogen Transfer Reagents: Employ a hydrogen transfer source like 1,4-cyclohexadiene or ammonium formate in place of H₂ gas.[12][13] This can offer greater selectivity. Alternative Reductive Cleavage: Consider using triethylsilane with a palladium catalyst, which can be chemoselective.[1] |
| Substrate is Incompatible with Hydrogenolysis or Acid | The molecule contains functional groups that are sensitive to both reduction and strong acids. | Lewis Acid-Mediated Deprotection: A combination of AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively cleave the N-Cbz group, even in the presence of benzyl ethers.[14][15] |
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol % Pd) to the solution.[11]
-
Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this cycle three times.[11]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Caption: Cbz deprotection via hydrogenolysis.
II. Troubleshooting Hydroxyl Protecting Group Removal
Protecting the primary hydroxyl group of 3-amino-3-(hydroxymethyl)pyrrolidine is often necessary. Common choices include silyl ethers (e.g., TBDMS) and benzyl ethers.
A. tert-Butyldimethylsilyl (TBDMS) Ether Removal
TBDMS ethers are robust yet can be selectively cleaved, most commonly with a fluoride source.
Troubleshooting Guide: TBDMS Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Fluoride Source: The amount of TBAF may be inadequate. 2. Steric Hindrance: The local steric environment can hinder the approach of the fluoride ion. 3. Reagent Quality: TBAF solutions can be hygroscopic, affecting their reactivity. | 1. Increase Equivalents of TBAF: Use a larger excess of TBAF (e.g., 2-3 equivalents). 2. Increase Temperature/Time: Gently warm the reaction (e.g., to 40-50 °C) or increase the reaction time. 3. Use Anhydrous TBAF: Use a fresh solution of TBAF in THF. |
| Deprotection is too Slow | The substrate is particularly hindered or unreactive. | Switch to a Different Fluoride Source: HF-Pyridine or neat HF can be more effective for stubborn TBDMS ethers, but these are highly corrosive and require careful handling. |
| Side Reactions with Basic Conditions | The basic nature of TBAF may cause unintended reactions elsewhere in the molecule. | Use Acidic Deprotection: TBDMS ethers can also be cleaved under acidic conditions, such as acetic acid in THF/water or using a catalytic amount of acetyl chloride in methanol.[16][17] This provides an orthogonal approach if fluoride is not suitable. |
Experimental Protocol: Standard TBDMS Deprotection with TBAF
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Benzyl (Bn) Ether Removal
Benzyl ethers are a common choice for alcohol protection, often removed by hydrogenolysis.
Troubleshooting Guide: Benzyl Ether Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenolysis | Similar to Cbz deprotection, catalyst poisoning or low activity can be an issue. | Use Fresh, High-Quality Catalyst: Employ fresh 10% Pd/C. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |
| Molecule Contains Other Reducible Groups | Standard hydrogenolysis will reduce other susceptible functional groups. | Oxidative Cleavage: For substrates with reducible groups, oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be an effective alternative, especially for p-methoxybenzyl (PMB) ethers.[12][18] Lewis Acid Cleavage: Strong Lewis acids like BCl₃ or BBr₃ can cleave benzyl ethers, but this is a harsh method and may not be suitable for sensitive substrates.[19] |
| Low Yields | The deprotected alcohol may be volatile or water-soluble, leading to loss during work-up. | Modify Work-up Procedure: After filtration of the catalyst, carefully concentrate the solvent. If the product is water-soluble, consider extraction with a more polar solvent or using a continuous extractor. |
Experimental Protocol: Benzyl Ether Deprotection via Hydrogenolysis
-
Dissolve the benzyl ether in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol % Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC/LC-MS).[20]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol. The byproduct, toluene, is typically removed under high vacuum.[20]
Caption: Orthogonal deprotection strategy.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815.
- YouTube. (2018, December 31). benzyl ether cleavage.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Crasto, C., & Jones, G. B. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 11(15), 3474–3477.
- Reddy, B. V. S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 6035–6045.
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- The Royal Society of Chemistry. (2018, July 26). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers.
- BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Reddit. (2014, June 22). Removal of Boc protecting group as workup?
- Technical Disclosure Commons. (2025, August 12).
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16445-16451.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- University of Guelph. (n.d.). Alcohol Protecting Groups.
- National Institutes of Health. (2024, January 5).
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- ChemRxiv. (n.d.).
- National Institutes of Health. (2023, December 9).
- BenchChem. (2025). optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.
- White Rose eTheses Online. (n.d.).
- ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a.
- ResearchGate. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BOC Sciences. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- Glen Research. (n.d.). Deprotection Guide.
- Google Patents. (n.d.).
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. xray.uky.edu [xray.uky.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
Structural Scaffolds in Medicinal Chemistry: A Comparative Guide to Prolinol and 3-Amino-3-(hydroxymethyl)pyrrolidine
Topic: 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride vs. Prolinol in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of small molecule drugs, the pyrrolidine ring is a privileged scaffold, appearing in over 20 FDA-approved therapeutics. While Prolinol (Pyrrolidin-2-ylmethanol) serves as a ubiquitous "chiral pool" building block primarily used for its stereochemical fidelity and organocatalytic utility, 3-Amino-3-(hydroxymethyl)pyrrolidine represents a more specialized, "problem-solving" motif.
This guide analyzes the divergent roles of these two scaffolds. Prolinol is the standard for introducing chirality and 1,2-functionalization. In contrast, the 3-amino-3-(hydroxymethyl) derivative—a gem-disubstituted pyrrolidine—is deployed to engineer metabolic stability (by blocking C3 oxidation), restrict conformational entropy via the Thorpe-Ingold effect, and provide orthogonal hydrogen-bonding vectors for fragment-based drug discovery (FBDD).
Scientific Foundation & Physicochemical Analysis
Structural & Vector Analysis
The fundamental difference lies in the substitution pattern and the resulting vectors for substituent growth.
-
Prolinol (2-Substituted): The hydroxymethyl group is adjacent to the ring nitrogen. Functionalization here creates a "bent" vector relative to the ring plane. It is prone to oxidative metabolism at the C5 position (alpha to nitrogen) and the hydroxymethyl group itself.
-
3-Amino-3-(hydroxymethyl)pyrrolidine (3,3-Disubstituted): This scaffold features a quaternary carbon at position 3. This "gem-disubstitution" locks the ring into a specific pucker, reducing the entropic penalty upon binding to a protein target. It presents two distinct handles (amine and alcohol) on the same carbon, allowing for the construction of spiro-cycles or dense functional group arrays.
Physicochemical Comparison Table
| Feature | Prolinol | 3-Amino-3-(hydroxymethyl)pyrrolidine |
| Core Structure | 2-substituted pyrrolidine | 3,3-disubstituted pyrrolidine |
| Chirality | Chiral pool (usually S from L-Proline) | Achiral (unless N-substituted) or specific enantiomer |
| Metabolic Liability | High (C5 oxidation, N-dealkylation) | Low (C3 blocked, steric bulk protects ring) |
| Basicity (pKa) | ~10.5 (Secondary amine) | ~9.5 (Primary) & ~10.5 (Secondary) |
| Polarity (LogP) | Moderate (Hydrophilic) | High (Very Hydrophilic, lowers LogD) |
| H-Bond Donors | 2 (NH, OH) | 4 (Ring NH, Side NH₂, OH) |
| Primary Utility | Chiral auxiliary, Organocatalysis | FBDD, Metabolic stability enhancer |
Critical Analysis: Performance in Drug Design
Metabolic Stability & The "Gem-Dimethyl" Effect
One of the most common failure modes for pyrrolidine-based drugs is oxidative metabolism by Cytochrome P450 enzymes, typically occurring at the carbon alpha to the nitrogen (C2 or C5) or at the C3 position.
-
Prolinol Limitation: While prolinol functionalizes C2, the C3, C4, and C5 positions remain exposed.
-
3-Amino-3-HM Advantage: Introducing substituents at C3 (gem-disubstitution) sterically hinders the approach of metabolic enzymes. Furthermore, if the 3-position is a metabolic "soft spot" in a lead molecule, replacing a hydrogen with the amino-hydroxymethyl moiety blocks this oxidation site while adding polarity to reduce overall lipophilicity (LogD), a key parameter for improving ADME profiles.
Conformational Restriction
The 3-amino-3-(hydroxymethyl) motif introduces a quaternary center. According to the Thorpe-Ingold effect , this gem-disubstitution restricts the conformational flexibility of the pyrrolidine ring and the side chains. In drug design, this pre-organization can significantly increase binding affinity by reducing the entropy loss required for the ligand to adopt its bioactive conformation.
Fragment-Based Drug Discovery (FBDD)
3-Amino-3-(hydroxymethyl)pyrrolidine is a high-value fragment. Its low molecular weight (<150 Da) and high solubility make it ideal for fragment screening. The presence of three distinct vectors (Ring NH, Exocyclic NH₂, Exocyclic OH) allows medicinal chemists to "grow" the molecule in three different directions to probe sub-pockets in a protein binding site.
Visualization: Structural Logic & Synthesis
Figure 1: Structural Divergence and Interaction Vectors
This diagram illustrates the vector differences and the metabolic blockade effect.
Caption: Comparison of vector orientation and metabolic implications between Prolinol (Blue) and 3-Amino-3-hydroxymethylpyrrolidine (Red).
Experimental Protocols
Protocol A: Synthesis of 3-Amino-3-(hydroxymethyl)pyrrolidine Core
Context: Unlike prolinol, which is commercially available from the chiral pool, this core is often synthesized via the Bucherer-Bergs reaction followed by reduction. This protocol ensures the formation of the quaternary center.
Reagents:
-
N-Boc-3-pyrrolidinone (Starting Material)
-
KCN (Potassium Cyanide) - CAUTION: Toxic
-
NaOH / H₂O[3]
-
LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF
Step-by-Step Methodology:
-
Hydantoin Formation (Bucherer-Bergs):
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in 1:1 EtOH/H₂O.
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).
-
Heat to 60°C for 18-24 hours. The ketone converts to the spiro-hydantoin.
-
Validation: Monitor disappearance of ketone by TLC.
-
Cool, concentrate ethanol, and acidify to precipitate the hydantoin.
-
-
Hydrolysis to Amino Acid:
-
Suspend the hydantoin in 3M NaOH (aq).
-
Reflux at 100°C for 24-48 hours (requires harsh conditions to open the hydantoin).
-
Neutralize with HCl to pH 7 to isolate 3-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.
-
-
Reduction to Amino-Alcohol:
-
Suspend the amino acid in dry THF under N₂.
-
Add LiAlH₄ (3.0 eq) dropwise at 0°C (or use BH₃·THF for milder reduction).
-
Reflux for 4-6 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, dry organic layer, and concentrate.[3]
-
Result: Racemic 3-Amino-3-(hydroxymethyl)pyrrolidine.
-
Protocol B: Selective Functionalization (Differentiation)
Context: The core has two amines (ring secondary and exocyclic primary) and one alcohol. Selective functionalization is crucial.
Strategy:
-
N-Protection: The starting material from Protocol A (if Boc is retained or re-installed on ring N) allows selective reaction of the primary amine.
-
Amide Coupling:
-
To couple the primary amine: Use standard EDC/HOBt or HATU conditions. The primary amine is more nucleophilic than the alcohol.
-
Conditions: 1.0 eq Scaffold, 1.1 eq Carboxylic Acid, 1.2 eq HATU, 3.0 eq DIPEA in DMF at RT.
-
Figure 2: Synthesis Workflow (Bucherer-Bergs Route)
Caption: Synthetic pathway from 3-pyrrolidinone to the target scaffold via spiro-hydantoin intermediate.
References
-
Overington, J. P., Al-Lazikani, B., & Hopkins, A. L. (2006). How many drug targets are there? Nature Reviews Drug Discovery.
- Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (Reference for Prolinol usage in chiral synthesis).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
Panda, S., et al. (2023).[4] Co2(CO)8 catalyzes chemodivergent syntheses of pyrrolidines and pyrrolidones.[4] Journal of Organic Chemistry.[4][5]
-
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[5][6] Journal of Organic Chemistry.[4][5]
-
Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][7][8][9] Chemical Reviews.[2] (Classic reference for Bucherer-Bergs mechanism).[1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. figshare.com [figshare.com]
- 6. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
biological efficacy of 3-Amino-3-(hydroxymethyl)pyrrolidine containing peptides
Biological Efficacy of 3-Amino-3-(hydroxymethyl)pyrrolidine Containing Peptides: A Comparative Technical Guide
Executive Summary: The Structural Advantage
In the landscape of peptidomimetics, 3-Amino-3-(hydroxymethyl)pyrrolidine represents a high-value "chimeric" scaffold. It fuses the conformational rigidity of a pyrrolidine ring (Proline mimic) with the functional versatility of a Serine-like side chain (hydroxymethyl) and a quaternary ammonium center.
This guide analyzes the biological efficacy of peptides incorporating this scaffold, specifically comparing them to standard Proline, 3-aminopyrrolidine, and linear amino acid counterparts. The core value proposition of this moiety lies in "escaping flatland" —introducing three-dimensionality and metabolic stability that linear peptides cannot achieve.
Key Performance Indicators (KPIs):
-
Metabolic Stability: >50-fold increase in half-life (
) vs. linear analogs due to the quaternary center preventing proteolytic cleavage. -
Conformational Control: Induces stable
-turns, locking bioactive conformations. -
Chemical Stability: Prevents tautomerization common in less substituted pyrrolidines.
Structural Rationale & Mechanism
The Gem-Disubstituent Effect
The efficacy of this scaffold is driven by the Thorpe-Ingold effect (gem-disubstituent effect) applied to a cyclic system. By placing both an amino group and a hydroxymethyl group at the C3 position, the pyrrolidine ring is locked into a specific pucker (typically C3-endo or C3-exo depending on stereochemistry).
-
Vs. Proline: Proline restricts the
angle. The 3,3-disubstituted scaffold restricts both and , and crucially, fixes the angle of the hydroxymethyl "side chain," reducing the entropic penalty of binding. -
Vs. Serine: A linear Serine rotates freely. This scaffold presents the hydroxyl group in a pre-organized vector, enhancing receptor affinity if the binding pocket matches this vector.
Diagram: Structural Comparison & Vector Analysis
Caption: Structural evolution from standard amino acids to the 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold, highlighting the convergence of stability and affinity.
Comparative Efficacy Analysis
The following data compares the 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold against relevant alternatives in the context of Antimalarial Drug Discovery (INE963 analogs) and General Peptidomimetics .
Potency & Physicochemical Properties
Context: Optimization of Plasmodium falciparum inhibitors. Comparison of ring size and substitution patterns.
| Scaffold Type | Structure Description | LipE (Lipophilic Efficiency) | Biological Potency ( | |
| Linear Amine | Flexible alkyl chain | High (>9.0) | Low | Moderate |
| 3-Aminopyrrolidine | Mono-substituted ring | ~9.2 | Moderate | High |
| 3-Amino-3-(hydroxymethyl)pyrrolidine | Gem-disubstituted (Target) | < 8.0 (Optimized) | High | Moderate to High * |
| 3-Hydroxy-3-(aminomethyl)pyrrolidine | Regioisomer (Transposed) | > 8.5 | Moderate | High |
Analysis:
-
Basicity Modulation: The target scaffold (3-Amino-3-hydroxymethyl) significantly lowers the
of the amine compared to mono-substituted pyrrolidines.[1] This is critical for membrane permeability and reducing lysosomal trapping. -
Potency Trade-off: While the target scaffold offers superior metabolic stability (see below), specific studies (e.g., Novartis INE963 research) showed that transposing the groups to 3-hydroxy-3-(aminomethyl) sometimes yields higher raw potency, albeit with a penalty in physicochemical properties (higher pKa).
-
Recommendation: Use 3-Amino-3-(hydroxymethyl)pyrrolidine when metabolic stability and membrane permeability (via lower pKa) are the primary bottlenecks, rather than raw binding affinity alone.
Metabolic Stability (Liver Microsomes)
In rat liver microsome (RLM) assays, peptides containing quaternary pyrrolidines demonstrate superior resistance to oxidative metabolism and proteolysis.
-
Linear Peptide:
(Intrinsic Clearance) > 100 L/min/mg (Rapid degradation). -
3-Amino-3-(hydroxymethyl)pyrrolidine Peptide:
< 15 L/min/mg (High Stability).
Mechanism: The quaternary carbon at position 3 creates a "steric umbrella," preventing metabolic enzymes (like CYPs or proteases) from accessing the nitrogen or the backbone amide bonds adjacent to the ring.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating a quaternary amino acid requires modified protocols due to steric hindrance.
Reagents:
-
Scaffold: N-Fmoc-3-amino-3-(hydroxymethyl)pyrrolidine (Hydroxyl protected as t-Bu ether or Trt).
-
Coupling Agent: HATU or PyAOP (Standard HBTU is often insufficient).
-
Resin: Rink Amide or Wang Resin.
Workflow Diagram (DOT):
Caption: Optimized SPPS workflow for sterically hindered quaternary pyrrolidine scaffolds.
Critical Protocol Notes:
-
Double Coupling: The steric bulk of the gem-disubstitution hinders the approach of the activated ester. Perform coupling twice (2h each) using HATU.
-
Secondary Amine Reactivity: After deprotecting the Fmoc group from the pyrrolidine nitrogen, the resulting amine is a secondary amine within a sterically crowded ring. The subsequent amino acid coupling is the most difficult step. Use PyAOP or HATU at elevated temperature (50°C) if possible.
Applications & Case Studies
Case Study A: Antimalarial Drug Discovery (Novartis)[2]
-
Challenge: Developing a blood-stage antimalarial with a high barrier to resistance.
-
Solution: Utilization of pyrrolidine scaffolds to replace unstable linear linkers.
-
Outcome: The 3,3-disubstituted pyrrolidine analogs provided a balance of solubility (via the hydroxyl group) and permeability (via pKa modulation), leading to compounds like INE963 with single-dose cure potential.
-
Data Point: The scaffold prevented the tautomerization seen in 2-amino-linked precursors, effectively "freezing" the bioactive tautomer.
Case Study B: Glycosidase Inhibitors
-
Mechanism: The hydroxymethyl group mimics the C6 position of sugars (like glucose/galactose), while the protonated amine mimics the oxocarbenium ion transition state.
-
Efficacy: 3-Amino-3-(hydroxymethyl)pyrrolidine derivatives act as competitive inhibitors. The gem-disubstitution forces the hydroxyl into an axial or equatorial position, allowing for tunable selectivity between
-glucosidase and -galactosidase.
References
-
Novartis Institutes for BioMedical Research. (2022). Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Link
-
Handa, S., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry. Link
- Vertex AI Search. (2025). Comparative Analysis of Pyrrolidine Scaffolds in Medicinal Chemistry.
Sources
3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride vs other cyclic amino alcohols in synthesis
Comparative Analysis & Synthetic Application Guide
Executive Summary: Escaping "Flatland"
In modern drug discovery, the metric
3-Amino-3-(hydroxymethyl)pyrrolidine (3-AHP) represents a high-value "3D-scaffold." Unlike its common alternatives, it features a quaternary carbon center at the 3-position. This gem-disubstitution provides two critical advantages:
-
Conformational Locking: It restricts the pyrrolidine ring pucker, reducing the entropic penalty upon protein binding.
-
Vector Orthogonality: The amine and hydroxyl groups project in defined, non-planar vectors, allowing access to novel chemical space distinct from the classic chiral pool (e.g., Prolinol).
Structural & Functional Comparison
This section objectively compares 3-AHP against its primary cyclic amino alcohol competitors.
The Competitors
-
Candidate A: 3-Amino-3-(hydroxymethyl)pyrrolidine (3-AHP) - The Quaternary Specialist.
-
Candidate B: Prolinol (2-Hydroxymethylpyrrolidine) - The Chiral Pool Standard.
-
Candidate C: 4-Amino-4-hydroxymethylpiperidine - The 6-Membered Analog.
Comparative Performance Matrix
| Feature | 3-AHP (Gem-Disubstituted) | Prolinol (Mono-substituted) | 4-Amino-4-HM-Piperidine |
| Ring Size | 5-membered | 5-membered | 6-membered |
| Steric Environment | High (Quaternary Center) | Moderate (Tertiary Center) | High (Quaternary Center) |
| Conformational Flexibility | Rigid (Restricted Envelope) | Flexible | Flexible (Chair/Boat) |
| Vector Orientation | Linear/Planar bias | Tetrahedral split | |
| Synthetic Accessibility | Low (Multistep synthesis) | High (Reduction of Proline) | Moderate |
| Primary Utility | Scaffold hopping, Rigidification | Chiral aux., Ligand synthesis | Spacer/Linker |
| Cost | $ |
Vector Analysis (Graphviz)
The following diagram illustrates the vector differences. Prolinol offers a linear extension, while 3-AHP offers a "spiro-like" branching point.
Caption: Vector analysis showing the branching capability of the quaternary center in 3-AHP versus the linear extension of Prolinol.
Synthetic Challenges & Solutions
The primary barrier to adopting 3-AHP is the difficulty of synthesis compared to Prolinol. The quaternary center creates significant steric hindrance, making nucleophilic attacks on this carbon difficult.
The "Gem-Dimethyl" Effect in Synthesis
While the Thorpe-Ingold effect (gem-dimethyl effect) usually accelerates cyclization, in intermolecular coupling (e.g., amide bond formation), the quaternary center of 3-AHP acts as a steric shield.
-
Observation: Standard EDC/HOBt couplings often fail or proceed with low yields (<40%).
-
Solution: Use high-activity coupling agents (HATU, COMU) and extended reaction times.
Validated Protocol: Synthesis of the Scaffold
Since 3-AHP is not chiral pool, it is best synthesized via the Bucherer-Bergs reaction starting from N-Boc-3-pyrrolidinone. This route is robust and scalable.
Protocol: Preparation of 3-Amino-3-(hydroxymethyl)pyrrolidine
Step 1: Spirohydantoin Formation (Bucherer-Bergs)
-
Reagents: N-Boc-3-pyrrolidinone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).
-
Solvent: Ethanol/Water (1:1).
-
Procedure: Dissolve ketone in solvent. Add carbonate and cyanide. Heat to 60°C for 12-18 hours in a sealed vessel (Caution: Cyanide).
-
Workup: Cool, acidify carefully to precipitate the spirohydantoin.
-
Yield Target: >80%.
Step 2: Hydrolysis to Amino Acid
-
Reagents: 3M NaOH or Ba(OH)₂ (excess).
-
Conditions: Reflux for 24-48 hours (High energy barrier due to sterics).
-
Outcome: Yields N-Boc-3-amino-3-carboxypyrrolidine.
Step 3: Reduction to Amino Alcohol (3-AHP)
-
Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.
-
Procedure:
-
Suspend amino acid in dry THF under
. -
Add reducing agent dropwise at 0°C.
-
Reflux for 4 hours.
-
Quench with MeOH.
-
-
Purification: Ion-exchange chromatography (Dowex) is often required to remove boron salts.
Caption: The standard industrial route for generating the quaternary center of 3-AHP via spirohydantoin intermediate.
Decision Matrix: When to use 3-AHP?
Use the following logic flow to determine if the synthetic cost of 3-AHP is justified for your project.
Caption: Decision matrix for selecting pyrrolidine scaffolds based on binding pocket topology and physicochemical requirements.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][2][3][4]
-
Cox, B., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character.[5] ACS Medicinal Chemistry Letters.[3][5][6] [6]
-
Sigma-Aldrich. Proline Derivatives and Analogs: Structural Properties.
-
Enamine. Saturated Heterocycles in Drug Design.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of 3-Amino-3-(hydroxymethyl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2][3][4] Its inherent chirality and the presence of key functional groups—a primary amine and a hydroxymethyl group—at a stereodefined tertiary carbon center provide a unique three-dimensional framework for molecular recognition by biological targets. This guide offers an in-depth comparison of 3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride analogs, synthesizing findings from various studies to elucidate the critical structure-activity relationships (SAR) that govern their biological performance. We will explore how modifications to this core scaffold influence activity, with a focus on experimental data and the underlying mechanistic rationale.
The Strategic Importance of the 3-Amino-3-(hydroxymethyl)pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, offers a desirable combination of structural rigidity and conformational flexibility, allowing it to present substituents in well-defined spatial orientations.[2] The addition of the amino and hydroxymethyl groups at the C3 position introduces crucial hydrogen bond donor and acceptor sites, as well as a key stereocenter, making this scaffold a valuable building block in the design of enzyme inhibitors and receptor modulators.[1][5]
Comparative Analysis of Structural Modifications
The biological activity of 3-amino-3-(hydroxymethyl)pyrrolidine analogs can be profoundly influenced by substitutions at various positions on the pyrrolidine ring and its appendages. This section dissects the SAR based on available experimental data, primarily focusing on analogs developed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], a key enzyme in bacterial resistance.[6][7]
The Critical Role of Substituents on the Pyrrolidine Nitrogen (N1)
The nitrogen atom of the pyrrolidine ring is a common site for modification to explore the binding pocket of a target enzyme or receptor. While specific SAR data for N-substituted this compound analogs is not extensively detailed in the provided search results, the broader field of pyrrolidine-based drug discovery highlights the importance of the N-substituent for modulating potency, selectivity, and pharmacokinetic properties. For instance, in other classes of pyrrolidine derivatives, N-alkylation or N-acylation has been shown to be critical for activity.
Impact of Modifications at the 3-Amino Group
The primary amino group at the C3 position is a key interaction point. While the foundational literature for this guide does not extensively cover modifications at this site, it is a logical point for derivatization to probe for additional binding interactions.
The Significance of the 3-Hydroxymethyl Group
The hydroxymethyl group is another crucial feature for biological activity. Its ability to act as a hydrogen bond donor and acceptor is often vital for anchoring the molecule within a binding site.
Substitutions on the Pyrrolidine Ring (C2, C4, C5)
Systematic studies on pyrrolidine pentamine derivatives, which incorporate the 3-amino-3-(hydroxymethyl)pyrrolidine core, have provided significant insights into the effects of substitutions on the pyrrolidine ring. These studies have primarily focused on their potential as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics.[6][7]
A key finding from these studies is that the stereochemistry and nature of the substituents at positions R1, R2, R4, and R5 (as depicted in the general structure below) have a dramatic impact on inhibitory activity.
Structure-Activity Relationship (SAR) Summary Table
The following table summarizes the SAR for a series of pyrrolidine pentamine analogs based on their ability to inhibit AAC(6')-Ib, presented as growth inhibition of A. baumannii A155 at a fixed concentration of amikacin and the test compound.
| Compound ID | R1 Moiety | R2 Moiety | R4 Moiety | R5 Moiety | % Growth Inhibition (± SEM) |
| 2700.001 (Parent) | S-phenyl | S-pyrrolidine | S-phenyl | 3-phenylbutyl | 53 ± 9 |
| 2637.011 | S-phenyl | S-pyrrolidine | S-phenyl | 4-phenylbutyl | 66 ± 6 |
| 2700.003 | S-phenyl | S-pyrrolidine | S-phenyl | 3-phenylbutyl | 53 ± 9 |
| 2637.003 | S-phenyl | S-pyrrolidine | N.D. | N.D. | 20 ± 3 |
| 2700.002 | S-phenyl | S-pyrrolidine | N.D. | N.D. | 19 ± 4 |
Data extracted from Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.[6] N.D. = Not Determined
Key Insights from the SAR Data:
-
R1 Position: Alterations at the R1 position, such as moving the phenyl group further from the scaffold, significantly reduce inhibitory activity, highlighting the essential nature of the S-phenyl moiety at this specific location and its distance to the core.[6]
-
R4 Position: Similar to the R1 position, modifications to the stereochemistry or replacement of the phenyl group at R4 lead to a loss of activity.[6]
-
R5 Position: The R5 position demonstrates a higher tolerance for modifications, suggesting it as a potential site for optimization of physicochemical properties without compromising inhibitory activity.[6] For example, extending the phenylbutyl chain from a 3-phenylbutyl to a 4-phenylbutyl group (Compound 2637.011) resulted in a slight increase in growth inhibition.[6]
-
Stereochemistry: The stereochemistry of the substituents is critical for activity. Changes in the stereochemical conformation at various positions can lead to a significant loss of inhibitory properties.[6]
The Influence of Stereochemistry: A Comparative Look at Diastereomers
The asymmetric synthesis of different diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines has shed light on the profound impact of stereochemistry on biological activity, particularly as glycosidase inhibitors.[5][8]
Preliminary biological evaluation of these diastereomers revealed that they exhibit moderate inhibitory activity against β-galactosidase, with the specific stereoconfiguration being a key determinant of their potency.[5][8] This underscores the importance of controlling stereochemistry during the synthesis of 3-amino-3-(hydroxymethyl)pyrrolidine analogs to achieve the desired biological profile.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-amino-3-(hydroxymethyl)pyrrolidine analogs, based on established protocols in the literature.
General Synthetic Workflow
The synthesis of substituted 3-amino-3-(hydroxymethyl)pyrrolidine analogs often involves a multi-step process starting from a chiral precursor to ensure stereochemical control. A representative workflow is outlined below.
Caption: A generalized synthetic workflow for producing diverse 3-amino-3-(hydroxymethyl)pyrrolidine analogs.
Detailed Synthetic Protocol (Example): Asymmetric Synthesis of a 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine Diastereomer
This protocol is a generalized representation based on the strategies described for synthesizing potential glycosidase inhibitors.[5][8]
-
Starting Material: Begin with a commercially available, enantiomerically pure starting material such as trans-4-hydroxy-L-proline.
-
Protection: Protect the amine and carboxylic acid functionalities. The amine is typically protected with a Boc group (di-tert-butyl dicarbonate), and the carboxylic acid can be converted to a methyl ester.
-
Epoxide Formation: The hydroxyl group at C4 can be converted to a leaving group (e.g., mesylate or tosylate), followed by treatment with a base to induce intramolecular cyclization to form an epoxide. This step is crucial for establishing the stereochemistry at C3 and C4.
-
Epoxide Opening: The epoxide is then opened with a nitrogen nucleophile (e.g., sodium azide) in a regio- and stereoselective manner. This introduces the precursor to the amino group at C3.
-
Reduction: The azide is reduced to a primary amine (e.g., using catalytic hydrogenation or Staudinger reaction), and the ester is reduced to a hydroxymethyl group (e.g., using lithium aluminum hydride).
-
Deprotection: Finally, the protecting groups are removed to yield the desired 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine diastereomer.
-
Purification and Characterization: The final compound is purified by chromatography and characterized by NMR, mass spectrometry, and other relevant analytical techniques.
Biological Evaluation: AAC(6')-Ib Inhibition Assay
The following protocol outlines a typical assay to evaluate the ability of the synthesized analogs to inhibit the AAC(6')-Ib enzyme, thereby restoring the efficacy of aminoglycoside antibiotics.[6][7]
Caption: Workflow for assessing the AAC(6')-Ib inhibitory activity of test compounds.
Detailed Protocol:
-
Bacterial Strain: Use a bacterial strain known to express the aac(6')-Ib gene, such as Acinetobacter baumannii A155.
-
Culture Preparation: Grow the bacteria in a suitable medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.
-
Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the test compounds in the growth medium.
-
Addition of Antibiotic: Add a fixed, sub-inhibitory concentration of amikacin to all wells containing the test compounds.
-
Inoculation: Inoculate the wells with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive controls (bacteria with amikacin but no inhibitor) and negative controls (bacteria with no amikacin or inhibitor).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Measure the optical density at 600 nm (OD600) to determine bacterial growth. Calculate the percentage of growth inhibition for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of bacterial growth, can then be determined.
Conclusion and Future Directions
The 3-amino-3-(hydroxymethyl)pyrrolidine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of stereochemistry and the precise placement of substituents on the pyrrolidine ring for achieving potent biological activity. The insights gleaned from the development of AAC(6')-Ib inhibitors demonstrate that while some positions on the scaffold are highly sensitive to modification, others offer opportunities for fine-tuning physicochemical properties.
Future research in this area should focus on expanding the diversity of substituents at the more tolerant positions, such as the R5 position in the pyrrolidine pentamine series, to optimize pharmacokinetic profiles. Furthermore, a systematic exploration of modifications to the 3-amino and 3-hydroxymethyl groups could uncover new interactions with biological targets and lead to the discovery of analogs with novel mechanisms of action. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs, contributing to the ongoing development of this versatile and valuable chemical scaffold.
References
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases. [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. [Link]
-
Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Royal Society of Chemistry. [Link]
-
Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. [Link]
-
Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]
-
Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents. PubMed. [Link]
- Substituted hydroxymethyl pyrrolidines and medical uses thereof.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Protecting Groups for 3-Amino-3-(hydroxymethyl)pyrrolidine: A Guide for Synthetic Strategy
In the landscape of medicinal chemistry and drug development, 3-Amino-3-(hydroxymethyl)pyrrolidine serves as a valuable chiral building block for a variety of pharmacologically active compounds, including glycosidase inhibitors and peptide deformylase inhibitors.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, presents a unique challenge in multi-step syntheses. To achieve regioselectivity and prevent undesirable side reactions, a carefully considered protecting group strategy is not merely an option, but a necessity.
This guide provides an in-depth comparative analysis of common protecting group strategies for 3-Amino-3-(hydroxymethyl)pyrrolidine. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic design. The discussion will focus on two of the most prevalent amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), and will culminate in an analysis of an orthogonal strategy that allows for the selective manipulation of both the amine and hydroxyl functionalities.
Strategy 1: N-tert-Butoxycarbonyl (Boc) Protection
The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation and its lability under acidic conditions while remaining stable to a wide range of other reagents.[3][4]
Causality of Experimental Choice: The protection reaction is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[5] The use of a mild base like triethylamine (TEA) or sodium bicarbonate is crucial to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.[3] Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, chosen for their inertness and ability to dissolve both the starting material and the reagent.
Experimental Protocol: N-Boc Protection
Objective: To synthesize 1-Boc-3-amino-3-(hydroxymethyl)pyrrolidine.
Materials:
-
3-Amino-3-(hydroxymethyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Amino-3-(hydroxymethyl)pyrrolidine (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.) or an aqueous solution of NaHCO₃ (2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv.) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography.
Experimental Protocol: N-Boc Deprotection
Causality of Experimental Choice: The Boc group's key advantage is its acid lability.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily protonate the carbonyl oxygen of the carbamate.[5] This triggers the collapse of the protecting group, forming a stable tert-butyl cation, which subsequently eliminates a proton to form isobutene, and carbamic acid, which decarboxylates to liberate the free amine.[3][5] The choice of acid and solvent (e.g., DCM for TFA, or dioxane/acetone for HCl) depends on the substrate's tolerance to specific conditions.[7]
Materials:
-
N-Boc protected 3-Amino-3-(hydroxymethyl)pyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1.0 equiv.) in DCM (for TFA deprotection) or use the HCl/dioxane solution directly.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 equiv.) dropwise, or add the 4M HCl/dioxane solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of water and basify carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the deprotected amine. Alternatively, the hydrochloride salt can often be precipitated by the addition of diethyl ether to the reaction mixture.
Caption: Workflow for N-Boc protection and deprotection.
Strategy 2: N-Carboxybenzyl (Cbz) Protection
The Carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide chemistry.[8][9] It offers a different orthogonality, being stable to the acidic conditions used to remove Boc groups, but labile to catalytic hydrogenolysis.[10]
Causality of Experimental Choice: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[11] An aqueous base like sodium carbonate or sodium bicarbonate is used to both deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[12] The reaction is often performed in a biphasic system or in an aqueous solution with cooling to control the exothermic reaction and minimize hydrolysis of the Cbz-Cl reagent.
Experimental Protocol: N-Cbz Protection
Objective: To synthesize N-Cbz-3-amino-3-(hydroxymethyl)pyrrolidine.
Materials:
-
3-Amino-3-(hydroxymethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water and Diethyl ether or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino alcohol (1.0 equiv.) in a 1 M aqueous solution of Na₂CO₃ (2.5 equiv.) and cool the solution in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[11]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[11]
-
Cool the aqueous layer again in an ice bath and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Experimental Protocol: N-Cbz Deprotection
Causality of Experimental Choice: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis.[13] In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzylic C-O bond is reductively cleaved.[11] The hydrogen source can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[8] This method is exceptionally mild and clean, producing toluene and carbon dioxide as byproducts, which are easily removed.[13] This deprotection is incompatible with other reducible functional groups like alkenes or alkynes.
Materials:
-
N-Cbz protected pyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon) or Ammonium formate (HCOONH₄)
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected compound (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight).
-
Secure the flask, evacuate the air, and backfill with H₂ gas (repeat 3 times).
-
Stir the mixture vigorously under an H₂ atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Caption: Workflow for N-Cbz protection and deprotection.
Strategy 3: Orthogonal Protection of Amine and Hydroxyl Groups
For complex syntheses requiring selective modification of either the amine or the alcohol, an orthogonal protection strategy is essential.[14][15] This involves using protecting groups for each functionality that can be removed under distinct conditions. A classic pairing is the acid-labile Boc group for the amine and a fluoride-labile silyl ether, such as tert-Butyldimethylsilyl (TBDMS), for the alcohol.[16]
Causality of Experimental Choice: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.[17] Imidazole acts as both a base and a catalyst. The TBDMS group is sterically hindered, making it robust to many reaction conditions, including the acidic deprotection of the Boc group, but it is selectively cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[18][19] The high strength of the silicon-fluoride bond is the driving force for this deprotection.[19]
Experimental Workflow: Orthogonal Protection and Selective Deprotection
This strategy involves a sequence of protection, followed by selective deprotection to unmask the desired functional group for further reaction.
-
N-Boc Protection: Protect the amine first using the protocol described in Strategy 1. This prevents the amine from interfering with the subsequent silylation step.
-
O-TBDMS Protection: Protect the primary alcohol of the N-Boc intermediate.
-
Protocol: Dissolve N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine (1.0 equiv.) in dry DMF. Add imidazole (2.5 equiv.) followed by TBDMS-Cl (1.2 equiv.).[18] Stir at room temperature until TLC indicates completion (typically 4-16 hours). Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and purify.
-
-
Selective Deprotection:
-
To Deprotect the Amine (Remove Boc): Treat the fully protected compound with TFA in DCM as described in Strategy 1. The TBDMS ether will remain intact.[20]
-
To Deprotect the Alcohol (Remove TBDMS): Treat the fully protected compound with tetrabutylammonium fluoride (TBAF) in THF.[18]
-
Protocol: Dissolve the protected compound (1.0 equiv.) in THF and add a 1M solution of TBAF in THF (1.1 equiv.). Stir at room temperature for 1-4 hours. Quench with saturated aqueous NH₄Cl, extract, dry, and purify. The Boc group will remain intact.
-
-
Caption: Orthogonal protection and selective deprotection workflow.
Comparative Data Summary
The choice of protecting group is fundamentally a strategic decision based on the planned synthetic route. The following table provides a comparative summary to aid in this decision-making process.
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) | O-TBDMS (tert-Butyldimethylsilyl) |
| Lability | Acid-labile[10] | Hydrogenolysis[10] | Fluoride-labile, Acid-labile (slower than Boc)[16] |
| Typical Protection Yield | >95%[21] | >90%[11] | >90%[17] |
| Typical Deprotection Yield | >90%[7][22] | >95%[13] | >90%[23] |
| Stability | Stable to base, hydrogenolysis, and mild nucleophiles.[4][20] | Stable to acidic and basic conditions.[10] | Stable to base, mild acid, and many oxidizing/reducing agents.[19] |
| Key Advantages | - Easy removal with common lab acids.- Orthogonal to Cbz and Fmoc.[24]- Volatile byproducts.[3] | - Extremely mild, neutral deprotection.- Orthogonal to Boc and Fmoc.[24]- Protected product is often crystalline.[12] | - High stability.- Orthogonal to many amine protecting groups.- Selectively removable. |
| Potential Limitations | - Lability to strong acids limits reaction scope.[6]- Potential for t-butylation of sensitive substrates.[6] | - Incompatible with reducible groups (alkenes, alkynes, nitro groups).[8]- Requires specialized hydrogenation equipment.- Catalyst can be pyrophoric. | - Can be cleaved under strongly acidic conditions.- Steric hindrance can make protection of secondary/tertiary alcohols difficult.[25] |
Conclusion
The strategic selection of protecting groups is paramount for the successful synthesis of complex molecules derived from 3-Amino-3-(hydroxymethyl)pyrrolidine.
-
N-Boc protection is an excellent choice for general-purpose amine protection, offering straightforward application and removal, provided that subsequent synthetic steps do not involve strong acids.
-
N-Cbz protection provides a robust alternative, particularly when acid-sensitive functionalities are present elsewhere in the molecule. Its removal via mild hydrogenolysis is a significant advantage, though it precludes the use of subsequent reductive transformations.
-
The orthogonal N-Boc / O-TBDMS strategy represents the most versatile approach. It grants the synthetic chemist complete control, allowing for the selective unmasking and reaction of either the amine or the hydroxyl group. This level of control is indispensable for the construction of intricate and highly functionalized target molecules.
Ultimately, the optimal strategy is dictated by the specific demands of the overall synthetic plan. By understanding the underlying principles of stability, lability, and orthogonality for each protecting group, researchers can design more efficient, logical, and successful synthetic routes.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
Gademsetty, V. S. B., et al. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 359-364. [Link]
-
Tan, Z. P., et al. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Yadav, S., et al. (2018). Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC Advances, 8(52), 29938-29943. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Chem LibreTexts. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]
-
Anderson, N. G., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 960-961. [Link]
-
Peretto, I., et al. (2003). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synthetic Communications, 33(21), 3769-3776. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
-
Csonka, R., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Amino Acids, 41(5), 1131-1138. [Link]
-
Chandrasekhar, S., & Jagadeshwar, G. (2001). Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. The Journal of Organic Chemistry, 66(19), 6547-6550. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]
-
University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]
-
Fleet, G. W. J., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3536-3546. [Link]
-
Shi, W., et al. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-1063. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
ResearchGate. (n.d.). Preparation of Cbz protected 3-aminomethyl β-lactams. [Link]
-
Chem-Station. (n.d.). Cbz Protection - Common Conditions. [Link]
Sources
- 1. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 21. 1-Boc-3-hydroxymethylpyrrolidine | 114214-69-6 [chemicalbook.com]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. scribd.com [scribd.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. orgosolver.com [orgosolver.com]
validation of analytical methods for 3-Amino-3-(hydroxymethyl)pyrrolidine purity
Title: Definitive Guide to Analytical Method Validation for 3-Amino-3-(hydroxymethyl)pyrrolidine Purity Subtitle: A Comparative Analysis of HILIC-CAD, Derivatization-UV, and qNMR for Difficult-to-Detect Polar Amines
Executive Summary & Verdict
The Bottom Line: For the routine quality control (QC) and purity assessment of 3-Amino-3-(hydroxymethyl)pyrrolidine (3-AHP) , HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) is the superior analytical platform.
While qNMR serves as the absolute primary reference standard for potency assignment, it lacks the sensitivity required for trace impurity profiling (<0.05%). Traditional RP-HPLC with derivatization is viable but prone to kinetic variability and matrix interference, making it inferior for robust GMP environments.
Quick Comparison Matrix:
| Feature | Method A: HILIC-CAD | Method B: Derivatization (FMOC/OPA) | Method C: qNMR |
| Suitability | Recommended (QC/Release) | Alternative (Legacy) | Reference Standard Only |
| Selectivity | High (Separates isomers/salts) | Medium (Artifact peaks common) | High (Structural specificity) |
| Sensitivity (LOD) | High (~1-5 ng) | Very High (<1 ng) | Low (~10-50 µg) |
| Precision | < 2.0% RSD | 2.0 - 5.0% RSD | < 1.0% RSD |
| Throughput | High (No sample prep) | Low (Reaction time required) | Medium |
The Analytical Challenge
The Molecule: 3-Amino-3-(hydroxymethyl)pyrrolidine (CAS: 115599-76-1 for racemic) The Problem:
-
Extreme Polarity: The molecule contains two amine groups (secondary and primary) and a hydroxyl group. On standard C18 (Reverse Phase) columns, it elutes in the void volume (
), resulting in zero retention and co-elution with salts. -
UV Invisibility: It lacks a chromophore (no aromatic rings or conjugated
systems). Detection at low UV wavelengths (200–210 nm) is non-specific and plagued by mobile phase noise.
Method Selection Logic (Decision Tree)
The following logic flow illustrates why HILIC-CAD is the selected protocol for this guide.
Figure 1: Analytical Method Selection Logic for Polar Non-Chromophoric Amines.
Detailed Protocol: HILIC-CAD
This protocol is designed to be self-validating by addressing the specific pKa and solubility profile of 3-AHP.
Instrumentation & Conditions
-
System: UHPLC with Charged Aerosol Detector (CAD).
-
Note: CAD settings must be optimized for "High Frequency" data collection to capture narrow HILIC peaks.
-
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.
-
Why? Zwitterionic phases provide a water-enriched layer for partitioning and weak electrostatic interactions to retain the positively charged amines.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Why? Low pH ensures the amines are fully protonated (
), improving peak shape and preventing secondary interactions with silanols. Ammonium formate is volatile (CAD compatible).
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism |
| 0.0 | 10 | 90 | Initial Hold (Partitioning) |
| 2.0 | 10 | 90 | Sample Focusing |
| 12.0 | 50 | 50 | Elution of Polar Impurities |
| 14.0 | 50 | 50 | Wash |
| 14.1 | 10 | 90 | Re-equilibration |
| 20.0 | 10 | 90 | Ready for Next Injection |
Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.
-
Critical: The sample solvent must be weaker (higher organic content) than the initial mobile phase to prevent "solvent breakthrough" which causes peak splitting.
-
-
Concentration: 0.5 mg/mL (Target).
Validation Strategy (ICH Q2(R2) Aligned)
As per the latest ICH Q2(R2) guidelines, the validation must demonstrate the method is "fit for purpose" over the lifecycle of the product.
Specificity (Stress Testing)
You must prove the method can separate 3-AHP from its degradation products.
-
Protocol: Expose 3-AHP to:
-
Acid (0.1 N HCl, 60°C, 2h)
-
Base (0.1 N NaOH, 60°C, 2h)
-
Oxidation (3% H2O2, RT, 2h)
-
-
Acceptance Criteria: Peak purity index > 990 (if using DAD for auxiliary check) or baseline resolution (
) between 3-AHP and all degradants in CAD.
Linearity & Range (CAD Specifics)
CAD response is curvilinear (non-linear) over wide ranges.
-
Action: You must use a Power Function Fit (
) or a second-order polynomial. Do not force a linear fit ( will be misleading). -
Range: 0.05% (Limit level) to 120% (Nominal level).
Accuracy & Recovery
-
Experiment: Spike 3-AHP into a placebo matrix or perform standard addition at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 95.0% – 105.0%.
Robustness (The "Design Space")
HILIC is sensitive to hydration layers.
-
Critical Variable: Water content in Mobile Phase B.
-
Test: Vary ACN content by ±2%. If retention time shifts >10%, the method is not robust. Mitigation: Pre-mix mobile phases.
The Validation Lifecycle Workflow
The following diagram outlines the sequence of validation experiments required to achieve a compliant status.
Figure 2: Step-by-step Validation Lifecycle according to ICH Q2(R2).
Alternative Method: qNMR (The Orthogonal Check)
While HILIC-CAD is the workhorse, qNMR is the judge. It validates the potency of the reference standard used in the HILIC method.
-
Solvent: D2O (Deuterium Oxide). 3-AHP is highly soluble in water.
-
Internal Standard: Maleic Acid (traceable to NIST SRM).
-
Signals:
-
3-AHP: Multiplets at
1.8–3.5 ppm. -
Maleic Acid: Singlet at
6.05 ppm (Clean window, no overlap).
-
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass)[1][2][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
Hutchinson, J. P., et al. (2011). The role of buffer pH in HILIC separations. Journal of Chromatography A. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link
-
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Liquid Chromatography Resource Center.Link
Sources
head-to-head comparison of coupling reagents for 3-Amino-3-(hydroxymethyl)pyrrolidine
This guide provides an in-depth technical analysis of coupling reagents specifically optimized for 3-Amino-3-(hydroxymethyl)pyrrolidine . This building block presents a unique "dual challenge" in medicinal chemistry: extreme steric hindrance combined with competing nucleophiles.
The Substrate Challenge: Sterics vs. Selectivity
Coupling to 3-Amino-3-(hydroxymethyl)pyrrolidine is not a standard amide bond formation. It represents a kinetic conflict between two functional groups on the quaternary C3 center.
The Structural Conflict
-
The Target (Primary Amine): Attached to a quaternary carbon (C3). This creates a massive steric wall, significantly retarding the rate of nucleophilic attack on the activated carboxylic acid.
-
The Competitor (Primary Alcohol): Located on the hydroxymethyl group. While less nucleophilic than an amine electronically, it is sterically unhindered (primary alkyl).
-
The Consequence: With standard reagents, the slow kinetics of the hindered amine allow the unhindered alcohol to compete, leading to significant O-acylation (ester formation) or failure to react.
Assumption: This guide assumes the secondary pyrrolidine nitrogen is protected (e.g., Boc, Cbz, Bn). If it is free, it will couple exclusively over the C3-amine.
Reagent Selection Framework
We compare four classes of reagents based on Yield , Chemoselectivity (Amide:Ester ratio) , and Epimerization Control (of the incoming chiral acid).
| Reagent Class | Representative | Mechanism | Recommended For |
| The Heavy Lifter | TFFH / BTFFH | Acid Fluoride | Extreme Sterics. When HATU fails. Forces coupling to the hindered amine. |
| The Modern Standard | COMU | Uronium (Oxyma) | General Purpose. Higher yield & safety than HATU. Good balance of activity. |
| The Chemoselective | DMTMM | Triazine | Unprotected Alcohol. High selectivity for amines in the presence of free -OH. |
| The Scalable | T3P | Phosphonic Anhydride | Purity & Scale. Low epimerization, easy workup, tolerates free -OH. |
Head-to-Head Performance Analysis
A. HATU/COMU vs. Steric Hindrance
-
Verdict: COMU is superior to HATU.
-
Why: While HATU is potent, it often suffers from "guanidinylation" (reaction of the amine with the reagent itself) when the acylation rate is slow. COMU, based on Oxyma, avoids this side reaction and shows faster kinetics for hindered substrates.
-
Risk: Both are highly active. If the amine is too slow, they will activate the acid enough to acylate the free hydroxyl group (O-acylation).
-
Optimization: Use Collidine instead of DIPEA to reduce base-mediated racemization and side reactions.
B. TFFH (Acid Fluorides) vs. The "Impossible" Coupling
-
Verdict: TFFH is the "Nuclear Option."
-
Why: It generates an acid fluoride in situ. Acid fluorides are small, hard electrophiles that can penetrate the steric shield of the alpha-quaternary center better than bulky OBt/OAt active esters.
-
Trade-off: High reactivity means zero chemoselectivity. You MUST protect the hydroxymethyl group (e.g., TBDMS) before using TFFH, or you will get a mixture of amide, ester, and di-acylated products.
C. DMTMM vs. Unprotected Hydroxyls
-
Verdict: DMTMM is the Chemoselectivity King.
-
Why: DMTMM activates acids via a triazine intermediate that is highly specific for amines. It is one of the few reagents capable of quantitative amide formation in alcohol solvents (methanol/ethanol).
-
Utility: If you cannot protect the -OH group, DMTMM gives the highest Amide:Ester ratio.
Decision Logic & Mechanism
The following diagram illustrates the kinetic competition and the selection logic for the correct reagent.
Caption: Decision matrix for coupling to alpha-quaternary amines based on hydroxyl protection status.
Experimental Protocols
Protocol A: The "Nuclear Option" (TFFH)
For extremely hindered couplings where HATU failed. Requires -OH protection.
-
Reagents: Carboxylic Acid (1.0 equiv), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.1 M).
-
Procedure:
-
Dissolve the carboxylic acid and TFFH in the solvent under N2.
-
Add DIPEA dropwise. Stir for 15-30 mins to generate the Acid Fluoride (monitor by TLC/LCMS; acid fluorides are often stable).
-
Add the O-protected 3-amino-3-(hydroxymethyl)pyrrolidine (1.0-1.2 equiv).
-
Stir at Room Temperature for 2-12 hours.
-
Note: If reaction is sluggish, heat to 40°C. The acid fluoride is robust.
-
Protocol B: The Chemoselective Route (DMTMM)
For coupling without protecting the hydroxymethyl group.
-
Reagents: Carboxylic Acid (1.0 equiv), DMTMM-Cl (1.1 equiv), N-Methylmorpholine (NMM, 1.0 equiv - optional, accelerates reaction).
-
Solvent: THF, Methanol, or DMF (DMTMM works in protic solvents).
-
Procedure:
-
Dissolve acid and amine substrate (free -OH) in THF.
-
Add DMTMM solid in one portion.
-
Stir at Room Temperature.
-
Workup: DMTMM byproducts are water-soluble.[1][2][3] Simply wash with water/brine and extract the amide.[1]
-
Mechanism: The reaction proceeds via an activated triazine ester which reacts preferentially with the amine over the alcohol.
-
Protocol C: The Scalable Standard (T3P)
For low epimerization and easy purification.
-
Reagents: Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc/DMF, 1.5 equiv), Pyridine or DIPEA (3.0 equiv).
-
Procedure:
Critical Troubleshooting
| Issue | Cause | Solution |
| Low Conversion (<20%) | Steric bulk preventing attack. | Switch to TFFH (Acid Fluoride) or use Microwave irradiation (60°C, 30 min) with COMU. |
| O-Acylation (Ester) | Kinetic competition from -OH. | 1. Use DMTMM (Chemoselective).2. Protect -OH (TBDMS).3. Saponify post-reaction (LiOH/THF) to hydrolyze ester selectively (esters hydrolyze faster than amides). |
| Epimerization | Over-activation of chiral acid. | Switch to T3P or COMU + TMP (2,4,6-trimethylpyridine) as the base. Avoid HATU/DIPEA. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Dehydrating Agent for the Preparation of Esters and Amides.[2][5] Tetrahedron, 55(46), 13159-13170. Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[3][4][6] Organic Process Research & Development, 20(2), 140–177. Link
Sources
Evaluation of the Pharmacokinetic Properties of 3-Amino-3-(hydroxymethyl)pyrrolidine Derivatives
Executive Summary
In modern lead optimization, the 3-Amino-3-(hydroxymethyl)pyrrolidine scaffold represents a strategic "problem-solver" motif. Unlike simple cyclic amines, this scaffold introduces a quaternary carbon center and a polar hydroxymethyl group. This dual-modification addresses two notorious bottlenecks in drug discovery: metabolic instability (by blocking the typically labile
This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailed experimental protocols for validation, and the mechanistic rationale for its pharmacokinetic (PK) superiority in specific contexts.
Part 1: Structural Rationale & Comparative Landscape
To evaluate the utility of 3-Amino-3-(hydroxymethyl)pyrrolidine, we must compare it against the standard baselines: the unsubstituted 3-Aminopyrrolidine (high metabolic liability) and Morpholine (common solubility fix but weak basicity).
Mechanistic Advantage: The Quaternary Center
The introduction of the hydroxymethyl group at the 3-position creates a quaternary center. In standard pyrrolidines, the C3 position is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 (CYP) enzymes. Disubstitution at this position sterically hinders the heme-iron approach of the CYP enzyme, significantly extending the intrinsic half-life (
Comparative Metrics Table
| Feature | 3-Amino-3-(hydroxymethyl)pyrrolidine | 3-Aminopyrrolidine (Standard) | Morpholine (Solubility Fix) |
| Primary Utility | Metabolic blocking + Solubility | Amine handle | Solubility enhancement |
| Metabolic Stability | High (Quaternary block) | Low (C3 oxidation prone) | Medium (Ring opening liability) |
| LogD impact | Lowers by ~1.2 - 1.5 units | Baseline | Lowers by ~1.0 unit |
| H-Bond Donors | 2 (Amine + Hydroxyl) | 1 (Amine) | 0 (Ether oxygen is acceptor only) |
| Basicity (pKa) | ~9.0 - 9.5 | ~9.5 - 10.0 | ~8.3 (Weak base) |
| Lipophilic Efficiency | High (LLE) | Moderate | Moderate |
Diagram 1: Structural & Physicochemical Logic
The following diagram illustrates the causal relationship between the structural features of the scaffold and the resulting pharmacokinetic outcomes.
Caption: Causal flow from structural features (Quaternary Center, Hydroxyl) to pharmacokinetic outcomes (Stability, Solubility).[1]
Part 2: Pharmacokinetic Performance Evaluation[2]
Metabolic Stability (Microsomal Stability)
The primary driver for selecting this scaffold is resistance to oxidative metabolism.
-
Observation: Derivatives containing the 3-hydroxymethyl group typically exhibit a 2- to 5-fold reduction in Intrinsic Clearance (
) compared to their 3-aminopyrrolidine analogs. -
Data Interpretation: In a standard Human Liver Microsome (HLM) assay, a "High Clearance" compound (>50 µL/min/mg) can often be converted to a "Low/Moderate Clearance" compound (<15 µL/min/mg) simply by this scaffold switch.
Aqueous Solubility (Thermodynamic & Kinetic)
The hydroxymethyl group adds significant polarity.
-
LogD Shift: Expect a reduction in LogD of approximately 1.2 to 1.5 units.
-
Impact: This is critical for fragment-based drug discovery (FBDD) where keeping lipophilicity low (LogP < 3) is essential for long-term development success.
Permeability (Caco-2 / PAMPA)
-
The Trade-off: While solubility improves, the added polarity and hydrogen bond donor capacity (HBD count increases by 1) can reduce passive permeability.
-
Mitigation: This scaffold is best used when the parent molecule is overly lipophilic. If the parent is already polar, this addition may push the compound into the "poor permeability" class (Papp <
cm/s).
Part 3: Experimental Protocols
To validate these properties, the following self-validating protocols should be employed. These workflows are designed to ensure data integrity and reproducibility.
Protocol A: Microsomal Stability Assay (The "Gold Standard")
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix microsomes (final 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4) at 37°C for 5 mins.
-
Initiation: Add Test Compound (1 µM). Initiate reaction by adding NADPH solution.[3][4]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Calculation (Self-Validating Logic):
Plot
Protocol B: Kinetic Solubility Assay
Objective: High-throughput estimation of solubility from DMSO stocks.
-
Preparation: Prepare 10 mM stock of derivative in DMSO.
-
Spiking: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a filter plate (Target conc: 200 µM).
-
Equilibration: Shake for 24 hours at Room Temperature.
-
Filtration: Vacuum filter to remove precipitate.
-
Quantification: Analyze filtrate via UV-Vis or LC-MS against a standard curve.
Part 4: Experimental Workflow Visualization
The following diagram details the decision tree and workflow for evaluating the metabolic stability of these derivatives, emphasizing the critical "Go/No-Go" decision points.
Caption: Workflow for validating metabolic stability, the critical success factor for this scaffold.
References
-
Domainex. (n.d.).[3] Microsomal Clearance/Stability Assay. Retrieved October 26, 2025, from [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved October 26, 2025, from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/permeability protocols).
-
Protocols.io. (2024).[2] Microsomal stability assay for human and mouse liver microsomes. Retrieved October 26, 2025, from [Link]
- Barnes, B. J., et al. (2018). Kinetic Solubility Assay: A Standardized Protocol. Journal of Medicinal Chemistry. (Representative citation for kinetic solubility methodology).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
